Product packaging for Yatein(Cat. No.:CAS No. 40456-50-6)

Yatein

货号: B1682354
CAS 编号: 40456-50-6
分子量: 400.4 g/mol
InChI 键: GMLDZDDTZKXJLU-JKSUJKDBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Yatein (CAS 40456-50-6) is a natural lignan of significant interest in biomedical research due to its pronounced biological activities. It has demonstrated potent antiproliferative effects, notably against P3X murine myeloma cells, resulting in approximately 75% cell death and causing loss of membrane integrity and disruption of the cytoplasmic microtubular network . Its mechanism in oncology research is linked to its structural similarity to podophyllotoxin, a key agent in anticancer drugs, suggesting it may target the microtubular apparatus . This compound also exhibits strong antiviral properties, specifically against herpes simplex virus type 1 (HSV-1) . Its mechanism of action involves the interruption of immediate-early viral gene expression (including ICP0 and ICP4), arresting the formation of the alpha-trans-induction factor/C1/Oct-1/GARAT multiprotein complex, and suppressing subsequent viral DNA synthesis and structural protein expression . Furthermore, this compound is a known inhibitor of the cytochrome P450 enzyme CYP3A4, indicating a potential for drug-metabolism interactions in research models . This combination of activities makes this compound a promising compound for investigating new pathways in virology and oncology. It is isolated from various plant sources, including Chamaecyparis obtusa and Austrocedrus chilensis . This product is strictly for research purposes and is not intended for human or veterinary diagnostics or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O7 B1682354 Yatein CAS No. 40456-50-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,8-10,15-16H,6-7,11-12H2,1-3H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLDZDDTZKXJLU-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193471
Record name Yatein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40456-50-6
Record name Yatein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40456-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yatein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040456506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yatein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Yatein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yatein, a naturally occurring lignan, has demonstrated significant potential as an anticancer agent. Structurally related to the well-known tubulin-binding drug podophyllotoxin, this compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Microtubule Destabilization

This compound's principal mechanism of action is the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape. By interfering with microtubule function, this compound effectively halts cell proliferation.

1.1. Interaction with Tubulin:

This compound, much like its structural analog podophyllotoxin, binds to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of the microtubule network leads to a cascade of downstream effects, culminating in cell death.

1.2. Disruption of the Cytoskeleton:

Treatment of cancer cells with this compound results in a disorganized cytoplasmic microtubule network. This has been observed through immunofluorescence microscopy, which shows a loss of the fine, filamentous microtubule structure characteristic of healthy cells.

Signaling Pathways

The disruption of microtubule dynamics by this compound triggers two major downstream signaling events: cell cycle arrest and apoptosis.

2.1. Cell Cycle Arrest at G2/M Phase:

Proper microtubule function is indispensable for the formation of the mitotic spindle during cell division. By destabilizing microtubules, this compound prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M transition phase. This arrest prevents cancer cells from dividing and proliferating.

G2_M_Arrest This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Prevents G2M G2/M Phase Arrest Spindle->G2M Leads to

Caption: this compound-induced G2/M cell cycle arrest pathway.

2.2. Induction of Apoptosis:

Prolonged cell cycle arrest at the G2/M phase ultimately triggers programmed cell death, or apoptosis. This compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

2.2.1. Intrinsic Apoptotic Pathway:

The intrinsic pathway is initiated by intracellular stress, such as that caused by microtubule disruption. This leads to changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, this compound treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance promotes the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

2.2.2. Extrinsic Apoptotic Pathway:

The extrinsic pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface. While the precise upstream activators in the context of this compound are still under full investigation, the pathway converges on the activation of the initiator caspase-8. Activated caspase-8 can then directly cleave and activate the executioner caspase-3, or it can cleave Bid to tBid, which then amplifies the apoptotic signal through the intrinsic pathway.

Apoptosis_Pathway cluster_0 This compound Action cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway This compound This compound Microtubule_Disruption Microtubule Disruption & G2/M Arrest This compound->Microtubule_Disruption Bax_Bcl2 Increased Bax/Bcl-2 Ratio Microtubule_Disruption->Bax_Bcl2 Death_Receptors Death Receptors Microtubule_Disruption->Death_Receptors Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic and extrinsic apoptosis pathways.

Quantitative Data

The cytotoxic and antiproliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Cell LineCancer TypeIC50 (µM)Assay
P3XMurine Myeloma~25 µg/mL (~44 µM)MTT Assay
A549Human Lung AdenocarcinomaNot explicitly statedMTT Assay
CL1-5Human Lung AdenocarcinomaNot explicitly statedMTT Assay

Note: The conversion of µg/mL to µM for P3X cells is an approximation based on the molecular weight of this compound (C22H24O7, MW: 400.42 g/mol ). Further studies are needed to establish precise IC50 values across a broader range of cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

4.1. Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Treat with this compound (Serial Dilutions) A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Solubilize Formazan (DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Caption: Workflow for the MTT cell viability assay.

4.2. Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effect of this compound on the microtubule network.

  • Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.

  • This compound Treatment: Treat the cells with the desired concentration of this compound for the specified time.

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 30 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-FITC) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Mounting and Visualization: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei. Visualize the cells using a fluorescence microscope.

4.3. Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in different phases of the cell cycle after this compound treatment.

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising anticancer agent that primarily functions by disrupting microtubule polymerization through its interaction with the colchicine-binding site on β-tubulin. This leads to a cascade of events including the disorganization of the microtubule network, arrest of the cell cycle at the G2/M phase, and the induction of apoptosis through both intrinsic and extrinsic pathways. The detailed mechanisms and protocols provided in this guide offer a solid foundation for further research and development of this compound and its analogs as potential cancer therapeutics.

Yatein: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Yatein, a lignan of significant interest to the pharmaceutical and scientific communities, has demonstrated notable biological activities, including potent antiproliferative effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in various plant species. It further presents a comprehensive analysis of the extraction and isolation methodologies, offering detailed experimental protocols for researchers. A key focus of this document is the elucidation of the molecular mechanisms underlying this compound's biological activity, with a specific emphasis on its role in inducing cell cycle arrest and microtubule destabilization. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, providing the foundational knowledge necessary for the exploration and utilization of this compound in therapeutic applications.

Natural Sources of this compound

This compound has been isolated from a variety of plant species, primarily within the families Cupressaceae and Apiaceae. The concentration of this compound can vary significantly between species and even within different parts of the same plant. The primary documented natural sources of this compound are summarized in Table 1.

Plant SpeciesFamilyPlant PartThis compound Content (mg/g of dry weight)Reference(s)
Anthriscus sylvestrisApiaceaeFruits61.0[1]
Anthriscus sylvestrisApiaceaeRoots1.1 - 18.5[2]
Austrocedrus chilensisCupressaceaeHeartwoodNot explicitly quantified[3][4]
Libocedrus yateensisCupressaceaeHeartwoodNot explicitly quantified
Calocedrus formosanaCupressaceaeLeavesNot explicitly quantified[3]

Table 1: Natural Sources and Content of this compound

Extraction and Isolation Protocols

The methodologies for extracting and isolating this compound from its natural sources are critical for obtaining a pure compound for research and development purposes. Below are detailed experimental protocols derived from published literature.

Extraction of this compound from Austrocedrus chilensis Heartwood

This protocol is adapted from the methodology described by Donoso et al. (2008) and provides a robust method for the isolation of this compound.[3][4]

Experimental Protocol:

  • Sample Preparation: 800 g of heartwood from Austrocedrus chilensis is manually separated, chipped, and air-dried.

  • Defatting: The chipped heartwood is subjected to extraction three times with n-hexane to remove lipophilic substances.

  • Methanolic Extraction: The defatted plant material is then extracted with methanol.

  • Solvent Partitioning: The resulting methanolic extract is suspended in distilled water and partitioned three times with an equal volume of ethyl acetate.

  • Concentration: The ethyl acetate fractions are combined, filtered, and concentrated under reduced pressure at 40°C to yield a crude extract.

  • Chromatographic Purification: 30 g of the crude extract is subjected to column chromatography on silica gel 60. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Isolation and Identification: Fractions containing this compound are pooled, and the solvent is evaporated. The purity and identity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification Heartwood Austrocedrus chilensis Heartwood (800g) Chipping Chipping and Air-Drying Heartwood->Chipping Defatting n-Hexane Extraction (x3) Chipping->Defatting Methanol_Extraction Methanol Extraction Defatting->Methanol_Extraction Partitioning Water/Ethyl Acetate Partitioning (x3) Methanol_Extraction->Partitioning Concentration Concentration under Vacuum Partitioning->Concentration Column_Chromatography Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) Concentration->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Isolation Isolation of this compound Fractions TLC_Monitoring->Isolation Spectroscopy Spectroscopic Analysis (NMR, MS) Isolation->Spectroscopy

Biosynthesis of this compound

The biosynthesis of this compound in Anthriscus sylvestris has been established to proceed from matairesinol through a series of enzymatic steps. Two independent pathways diverge from matairesinol, one leading to this compound and the other to bursehernin.[5]

G Matairesinol Matairesinol Thujaplicatin Thujaplicatin Matairesinol->Thujaplicatin Pluviatolide Pluviatolide Matairesinol->Pluviatolide 5_Methylthujaplicatin 5-Methylthujaplicatin Thujaplicatin->5_Methylthujaplicatin 4_5_Dimethylthujaplicatin 4,5-Dimethylthujaplicatin 5_Methylthujaplicatin->4_5_Dimethylthujaplicatin This compound This compound 4_5_Dimethylthujaplicatin->this compound Bursehernin Bursehernin Pluviatolide->Bursehernin

Biological Activity and Signaling Pathways

This compound exhibits significant antiproliferative activity against various cancer cell lines.[3][6] Its mechanism of action involves the induction of cell cycle arrest at the G2/M phase and the destabilization of microtubules.[3][6][7]

Induction of G2/M Cell Cycle Arrest

This compound induces G2/M phase arrest in cancer cells by activating the DNA damage response (DDR) signaling pathway.[6] This involves the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which in turn phosphorylate and activate their downstream checkpoint kinases, Chk2 and Chk1, respectively. Activated Chk1 and Chk2 then target the Cdc25C phosphatase, leading to its inactivation. Inactivated Cdc25C is unable to dephosphorylate and activate the Cyclin B1/Cdc2 complex, which is essential for entry into mitosis. This blockade results in the accumulation of cells in the G2 phase of the cell cycle.

G This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM ATM DNA_Damage->ATM ATR ATR DNA_Damage->ATR Chk2 Chk2 ATM->Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates Cdc25C_active Cdc25C (active) Chk2->Cdc25C_active inactivates Chk1->Cdc25C_active inactivates Cdc25C_inactive Cdc25C (inactive) Cdc25C_active->Cdc25C_inactive CyclinB1_Cdc2_inactive Cyclin B1/Cdc2 (inactive) Cdc25C_active->CyclinB1_Cdc2_inactive dephosphorylates (activates) Cdc25C_inactive->CyclinB1_Cdc2_inactive fails to activate CyclinB1_Cdc2_active Cyclin B1/Cdc2 (active) CyclinB1_Cdc2_inactive->CyclinB1_Cdc2_active G2_M_Arrest G2/M Phase Arrest CyclinB1_Cdc2_active->G2_M_Arrest Mitotic Entry (blocked)

Conclusion

This compound is a promising natural product with well-documented antiproliferative properties. This guide has provided a detailed overview of its primary natural sources, methods for its extraction and isolation, and a comprehensive look into its mechanism of action. The elucidation of the signaling pathways involved in its induction of cell cycle arrest provides a solid foundation for further preclinical and clinical investigations. The development of efficient and scalable extraction and purification protocols will be crucial for advancing the therapeutic potential of this compound. Future research should focus on optimizing these protocols and further exploring the full spectrum of this compound's biological activities.

References

An In-Depth Technical Guide on the Biological Activities of Yatein Lignan

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yatein is a dibenzylbutyrolactone lignan found in various plant species, including those from the Cupressaceae and Piperaceae families.[1][2][3][4] Structurally, it is a precursor to podophyllotoxin, a well-known compound used in the synthesis of anticancer drugs.[1][5] This relationship has prompted significant interest in this compound's own pharmacological potential. Extensive in vitro studies have revealed that this compound possesses a range of biological activities, most notably potent antiproliferative and antiviral effects. Its mechanism of action in cancer models is believed to involve the disruption of the microtubular apparatus, mirroring the activity of podophyllotoxin.[1][5] In virology, it has demonstrated the ability to suppress the replication of Herpes Simplex Virus Type 1 (HSV-1) by targeting viral gene expression.[2][3] This document provides a comprehensive technical overview of the current scientific understanding of this compound's biological activities, detailing its mechanisms, summarizing quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.

Antiproliferative and Cytotoxic Activity

The most extensively studied biological activity of this compound is its ability to inhibit cell proliferation, particularly in cancer cell lines. This activity is largely attributed to its structural similarity to podophyllotoxin, a potent microtubule-destabilizing agent.[1][6]

Mechanism of Action: Microtubule Disruption

Studies on P3X murine myeloma cells have shown that treatment with this compound leads to significant changes in cytoplasmic organization and the distribution of microtubules.[1][5] This disruption of the microtubular apparatus, a critical component of the cellular cytoskeleton, interferes with essential processes such as mitosis, cell signaling, and intracellular transport. The resulting loss of cytoskeletal integrity leads to a cascade of events, including the loss of membrane integrity at both the cytoplasmic and nuclear levels, ultimately culminating in cell death.[1][5]

This compound This compound Microtubules Disruption of Microtubular Apparatus This compound->Microtubules Targets Membrane Loss of Nuclear and Cytoplasmic Membrane Integrity Microtubules->Membrane Leads to Organelles Organelle Damage Membrane->Organelles Death Cell Death Membrane->Death Induces

Caption: Logical pathway of this compound's proposed antiproliferative mechanism of action.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified primarily against P3X murine myeloma cells. While specific IC50 values are not extensively reported in the reviewed literature, dose-dependent effects have been clearly demonstrated.

Cell LineCompoundConcentrationIncubation TimeResultSource
P3X Murine MyelomaThis compound25 µg/mL24 hours~75% cell death[1][5][6]
P3X Murine MyelomaThis compound12.5 µg/mL24 hoursLoss of membrane integrity, microtubule changes[1][5][6]
Experimental Protocols

The investigation into this compound's antiproliferative effects has utilized standard and advanced cell biology techniques.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][6]

  • Principle : Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[1][6] The amount of formazan produced is directly proportional to the number of viable cells.

  • General Protocol :

    • Cell Seeding : Plate cells (e.g., P3X murine myeloma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

    • Treatment : Expose the cells to various concentrations of this compound (e.g., 12.5 and 25 µg/mL) and appropriate controls (e.g., vehicle-only) for a specified duration (e.g., 24 hours).[1][6]

    • MTT Addition : Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[1][6][7]

    • Solubilization : Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the purple formazan crystals.[2][6]

    • Absorbance Reading : Measure the absorbance of the solution using a microplate reader at a wavelength of 550-600 nm.[1][6]

    • Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells.

To visualize the cytological effects of this compound, immunofluorescence and electron microscopy were employed.[1][5]

  • Immunofluorescence (IF) Microscopy for Microtubules :

    • Cell Culture : Grow cells on coverslips and treat with this compound.

    • Fixation : Fix the cells with an appropriate fixative (e.g., ice-cold methanol or paraformaldehyde) to preserve cellular structures.[8]

    • Permeabilization : Use a detergent (e.g., Triton X-100) to permeabilize the cell membranes, allowing antibodies to access intracellular targets.[9]

    • Blocking : Incubate with a blocking solution (e.g., Bovine Serum Albumin - BSA) to prevent non-specific antibody binding.[8]

    • Primary Antibody Incubation : Incubate with a primary antibody that specifically targets a microtubule protein, such as α-tubulin.

    • Secondary Antibody Incubation : Incubate with a fluorophore-conjugated secondary antibody that binds to the primary antibody.

    • Mounting and Imaging : Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.[10]

  • Scanning (SEM) and Transmission Electron Microscopy (TEM) : These techniques were used to examine the ultrastructural changes in cell and nuclear membrane integrity following this compound treatment.[1][5]

cluster_0 In Vitro Antiproliferation Study Cells P3X Murine Myeloma Cells Treatment Treat with this compound (12.5 & 25 µg/mL, 24h) Cells->Treatment MTT MTT Assay Treatment->MTT Microscopy Microscopy Analysis Treatment->Microscopy Result_MTT Assess Cell Viability & Proliferation MTT->Result_MTT IF Immunofluorescence Microscopy->IF EM SEM & TEM Microscopy->EM Result_Microscopy Observe Cytological Effects (Microtubules, Membranes) IF->Result_Microscopy EM->Result_Microscopy

Caption: Experimental workflow for assessing the antiproliferative effects of this compound.

Antiviral Activity

This compound has demonstrated significant antiviral properties, specifically against Herpes Simplex Virus Type 1 (HSV-1).[2][3]

Mechanism of Action: Inhibition of Viral Gene Expression

The antiviral activity of this compound in HeLa cells infected with HSV-1 is not due to cytotoxicity but rather to a targeted disruption of the viral replication cycle.[2] The mechanism involves the inhibition of HSV-1 alpha gene expression, which includes the crucial immediate-early genes ICP0 and ICP4. These genes are essential for the subsequent transcription of early and late viral genes. By suppressing their expression, this compound effectively arrests viral DNA synthesis and the production of structural proteins, thereby halting the assembly of new virions and suppressing overall viral replication.[2]

This compound This compound AlphaGenes Inhibits HSV-1 α-gene expression (ICP0, ICP4) This compound->AlphaGenes DNASynthesis Arrests Viral DNA Synthesis AlphaGenes->DNASynthesis ProteinSynthesis Arrests Viral Structural Protein Expression AlphaGenes->ProteinSynthesis Replication Suppresses HSV-1 Replication DNASynthesis->Replication ProteinSynthesis->Replication

Caption: Mechanism of this compound's antiviral activity against HSV-1.

Quantitative Data: Antiviral Efficacy

The reviewed literature describes this compound as being able to "significantly suppress HSV-1 replication in HeLa cells without apparent cytotoxicity," but does not provide specific quantitative data such as IC50 or EC50 values.[2] Further studies are required to quantify its potency.

Experimental Protocol: Viral Replication Assay (Plaque Reduction Assay)

The efficacy of an antiviral compound is commonly determined using a plaque reduction assay, which quantifies the inhibition of virus-induced cytopathic effect (CPE).[11][12]

  • Principle : This assay measures the ability of a compound to prevent a virus from forming plaques (localized areas of cell death) in a monolayer of host cells. The reduction in the number of plaques corresponds to the antiviral activity.

  • General Protocol :

    • Cell Seeding : Plate a confluent monolayer of host cells (e.g., HeLa or Vero cells) in multi-well plates.[13][14]

    • Infection : Infect the cells with a known amount of HSV-1 for a short period (e.g., 1 hour) to allow viral adsorption.[14][15]

    • Treatment : Remove the virus inoculum and add a semi-solid overlay medium (e.g., containing methylcellulose) mixed with various concentrations of this compound or a control (e.g., Acyclovir). The overlay restricts virus spread to adjacent cells, leading to the formation of discrete plaques.[16]

    • Incubation : Incubate the plates for 2-4 days to allow plaques to develop.[16]

    • Staining : Fix the cells and stain with a dye like crystal violet, which stains viable cells but leaves the plaques (areas of dead cells) unstained.[13][16]

    • Quantification : Count the number of plaques in each well. The concentration of this compound that reduces the plaque number by 50% compared to the untreated control is determined as the IC50 value.[11][12]

Other Reported Biological Activities

In addition to its antiproliferative and antiviral effects, this compound has been associated with several other biological activities, though these are less extensively characterized.

  • Anti-platelet Aggregation : this compound has been shown to possess anti-platelet aggregation activity, suggesting potential applications in cardiovascular research.[3]

  • Enzyme Inhibition : It has been identified as a potent inhibitor of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism.[3] This finding is significant for assessing potential herb-drug interactions.

  • Plant Defense and Insecticidal Activity : In its natural context, this compound plays a role in plant defense mechanisms.[8][13] It has been noted to have insect feeding deterrent properties.

Biosynthesis of this compound

Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production. Studies in Anthriscus sylvestris have elucidated a key pathway starting from the lignan matairesinol.[17] This pathway is distinct from another branch that leads to bursehernin, indicating a specific and non-grid-like metabolic route to this compound.[17]

Matairesinol Matairesinol Thujaplicatin Thujaplicatin Matairesinol->Thujaplicatin Methyl_Thujaplicatin 5-Methylthujaplicatin Thujaplicatin->Methyl_Thujaplicatin Dimethyl_Thujaplicatin 4,5-Dimethylthujaplicatin Methyl_Thujaplicatin->Dimethyl_Thujaplicatin This compound This compound Dimethyl_Thujaplicatin->this compound

Caption: Biosynthetic pathway of this compound from Matairesinol.

Conclusion and Future Directions

The lignan this compound emerges as a promising natural product with well-defined antiproliferative and antiviral activities. Its mechanism as a microtubule-disrupting agent makes it a person of interest for further investigation in oncology, particularly for its potential in human cancer cell lines.[1][5] Similarly, its ability to inhibit HSV-1 replication at the level of gene expression warrants further studies to quantify its potency (IC50) and explore its efficacy against drug-resistant viral strains. Future research should focus on in vivo studies to validate these in vitro findings, investigate its pharmacokinetic and pharmacodynamic properties, and explore its potential synergistic effects with existing therapeutic agents. The potent inhibition of CYP3A4 also highlights the need for careful consideration of drug-drug interactions in any future clinical development.[3]

References

Yatein chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the chemical structure, properties, biological activities, and experimental methodologies related to Yatein. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties

This compound, also known as Deoxypodorhizone or (-)-Yatein, is a lignan belonging to the dibenzylbutyrolactone class.[1][2] It is a naturally occurring compound found in various plant species, including Calocedrus formosana, Austrocedrus chilensis, and Anthriscus sylvestris.[2][3]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name (3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one[1]
Molecular Formula C22H24O7[1][4]
Molecular Weight 400.4 g/mol [1][4]
CAS Number 40456-50-6[1]
Appearance Solid[2]
Purity ≥98% (by HPLC)[4]
Solubility Soluble in DMSO[2][4]
Storage Short term: 0°C; Long term: -20°C, desiccated[4]
Computed XlogP 3.8[1]
SMILES COC1=CC(=CC(=C1OC)OC)C[C@@H]2--INVALID-LINK--CC3=CC4=C(C=C3)OCO4[1]
InChI Key GMLDZDDTZKXJLU-JKSUJKDBSA-N[1]

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹³C NMR Spectral data is available in public databases such as PubChem.
GC-MS NIST Number: 413173; Top Peak m/z: 182; Second Highest m/z: 135; Third Highest m/z: 181.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Table 3: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC50Reference
A549Non-small cell lung cancer (NSCLC)3.5 µM[2]
CL1-5Non-small cell lung cancer (NSCLC)1.9 µM[2]
P3XMurine myeloma~25 µg/mL (caused ~75% cell death)

The anticancer mechanism of this compound involves the induction of apoptosis and the production of reactive oxygen species (ROS) in cancer cells.[2] Due to its structural similarity to podophyllotoxin, a well-known anticancer agent, it is suggested that this compound may also target the microtubular apparatus, leading to cell cycle arrest and apoptosis.

The following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis, integrating the known effects of ROS and potential microtubule disruption leading to the activation of the JNK pathway and ultimately, the intrinsic and extrinsic apoptosis pathways.

Yatein_Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell Enters Microtubules Microtubule Disruption Cell->Microtubules ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS JNK JNK Pathway Activation Microtubules->JNK ROS->JNK Mitochondrion Mitochondrion JNK->Mitochondrion Intrinsic Pathway Caspase8 Caspase-8 Activation JNK->Caspase8 Extrinsic Pathway Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation (Effector Caspase) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate and incubate for 24h start->seed_cells treat_this compound Treat cells with varying concentrations of this compound seed_cells->treat_this compound incubate_this compound Incubate for 48-72 hours treat_this compound->incubate_this compound add_mtt Add MTT solution to each well and incubate for 4 hours incubate_this compound->add_mtt formazan Living cells convert MTT to purple formazan crystals add_mtt->formazan dissolve Add DMSO or other solvent to dissolve formazan crystals add_mtt->dissolve measure Measure absorbance at 570 nm using a plate reader dissolve->measure calculate Calculate cell viability and IC50 value measure->calculate end End calculate->end

References

Yatein: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yatein is a naturally occurring lignan, a class of secondary metabolites found in various plant species. First identified in the mid-20th century, it has garnered significant interest in the scientific community due to its biological activities, particularly its potential as an anticancer agent. As a precursor to the well-known chemotherapeutic drug podophyllotoxin, this compound itself exhibits potent antiproliferative effects by disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase. This technical guide provides an in-depth overview of the discovery and history of this compound, its chemical properties, synthesis, and biological activities. Detailed experimental protocols for its isolation and the evaluation of its cytotoxic effects are also presented, along with a discussion of its mechanism of action, including its potential interaction with the Rho/ROCK signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of lignans, a diverse class of phenylpropanoid dimers. While the exact date of its first isolation is not definitively documented in a single seminal publication, early research on lignans from various botanical sources laid the groundwork for its identification.

One of the earliest comprehensive studies on lignans was conducted by Hartwell and colleagues. Although not specifically mentioning this compound, their extensive work on podophyllotoxin and related compounds from Podophyllum species in the 1940s and 1950s was pivotal in establishing the chemical nature and biological significance of this class of compounds.

This compound was later identified as a constituent of various plants. For instance, it was isolated from the heartwood of Libocedrus yateensis and the leaves of Juniperus chinensis.[1] Its presence was also confirmed in Chamaecyparis obtusa (Cupressaceae), from which it was shown to possess antiviral activity.[2] More recently, this compound was isolated from the Chilean Cupressaceae Austrocedrus chilensis, and its potent antiproliferative activity against murine myeloma cells was characterized.[3][4]

Chemical Properties

This compound is a dibenzylbutyrolactone lignan. Its chemical structure and properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₂H₂₄O₇
Molecular Weight 400.4 g/mol
IUPAC Name (3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
CAS Number 40456-50-6
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents.

Synthesis of this compound

This compound can be obtained through both biosynthetic pathways in plants and chemical synthesis in the laboratory.

Biosynthesis

The biosynthesis of this compound in plants, such as Anthriscus sylvestris, originates from the shikimate pathway, leading to the formation of phenylpropanoid units. The key precursor is matairesinol. From matairesinol, two independent branches can lead to the formation of this compound. One pathway proceeds via thujaplicatin, 5-methylthujaplicatin, and 4,5-dimethylthujaplicatin to yield this compound.[5]

Yatein_Biosynthesis Shikimate Pathway Shikimate Pathway Phenylpropanoid Units Phenylpropanoid Units Shikimate Pathway->Phenylpropanoid Units Matairesinol Matairesinol Phenylpropanoid Units->Matairesinol Thujaplicatin Thujaplicatin Matairesinol->Thujaplicatin 5-Methylthujaplicatin 5-Methylthujaplicatin Thujaplicatin->5-Methylthujaplicatin 4,5-Dimethylthujaplicatin 4,5-Dimethylthujaplicatin 5-Methylthujaplicatin->4,5-Dimethylthujaplicatin This compound This compound 4,5-Dimethylthujaplicatin->this compound

Biosynthetic pathway of this compound from the Shikimate pathway.

Chemical Synthesis

Several chemical synthesis routes for this compound have been developed. These often involve multi-step processes starting from readily available precursors. The specific details of these synthetic routes are beyond the scope of this guide but are well-documented in the organic chemistry literature.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably its antiproliferative and antiviral effects.

Antiproliferative Activity

This compound exhibits potent cytotoxic effects against various cancer cell lines.

  • Murine Myeloma (P3X) Cells: Treatment of P3X cells with this compound resulted in a significant reduction in cell viability, with approximately 75% cell death observed at a concentration of 25 µg/mL after 24 hours of treatment.[3][4]

  • Human Lung Adenocarcinoma (A549 and CL1-5) Cells: this compound induces G2/M phase cell cycle arrest in A549 and CL1-5 cells.

The table below summarizes the quantitative data on the antiproliferative activity of this compound.

Cell LineConcentrationEffectReference
P3X (Murine Myeloma)25 µg/mL~75% cell death after 24h[3][4]
A549 (Human Lung Adenocarcinoma)10 µM35% of cells in G2/M phase (vs. 15% in control)
CL1-5 (Human Lung Adenocarcinoma)10 µM40% of cells in G2/M phase (vs. 18% in control)
Mechanism of Action: Microtubule Destabilization and Cell Cycle Arrest

The primary mechanism underlying the antiproliferative activity of this compound is its ability to interfere with the microtubule network.[3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

This compound destabilizes microtubules, leading to a disruption of the mitotic spindle and subsequent arrest of the cell cycle at the G2/M transition. This prevents cancer cells from successfully completing mitosis and ultimately leads to apoptosis.

Yatein_MoA This compound This compound Microtubules Microtubules This compound->Microtubules interacts with Microtubule_Destabilization Microtubule_Destabilization Microtubules->Microtubule_Destabilization leads to Mitotic_Spindle_Disruption Mitotic_Spindle_Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption G2M_Arrest G2M_Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Yatein_Rho_ROCK This compound This compound Rho_ROCK Rho/ROCK Pathway This compound->Rho_ROCK modulates (?) Microtubule_Stability Microtubule_Stability Rho_ROCK->Microtubule_Stability regulates G2M_Arrest G2M_Arrest Microtubule_Stability->G2M_Arrest affects Cell_Proliferation Cell_Proliferation G2M_Arrest->Cell_Proliferation inhibits Yatein_Isolation_Workflow Start A. chilensis heartwood Defatting Defatting (n-hexane) Start->Defatting Methanol_Extraction Methanol Extraction Defatting->Methanol_Extraction Solvent_Partitioning Solvent Partitioning (EtOAc/H2O) Methanol_Extraction->Solvent_Partitioning Column_Chromatography Column Chromatography Solvent_Partitioning->Column_Chromatography TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Purification Final Purification TLC_Analysis->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation End Pure this compound Structure_Elucidation->End

References

Pharmacological Potential of Yatein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Yatein, a lignan compound isolated from various plant species, has emerged as a promising candidate in drug discovery due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a primary focus on its anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Anticancer Potential of this compound

This compound has demonstrated significant antiproliferative activity against a range of cancer cell lines. Its primary mechanisms of action include the induction of cell cycle arrest, disruption of microtubule dynamics, and inhibition of topoisomerase IIα.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified in several studies, with IC50 values determined for various cancer cell lines. A summary of this data is presented in the table below for easy comparison.

Cell LineCancer TypeIC50 (µM)Citation
A549Human Lung Adenocarcinoma5[1]
CL1-5Human Lung Adenocarcinoma5[1]
P3XMurine Myeloma~60 (25 µg/mL)
Mechanism of Action: Cell Cycle Arrest at G2/M Phase

This compound has been shown to induce cell cycle arrest at the G2/M phase in human lung adenocarcinoma cells (A549 and CL1-5).[1] This arrest is associated with alterations in the expression and phosphorylation status of key cell cycle regulatory proteins, notably the Cyclin B1/Cdc2 complex.[1] The activation of this complex is a critical step for entry into mitosis.[2][3][4][5] this compound's interference with this pathway prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.

G2_M_Arrest This compound This compound CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex This compound->CyclinB1_Cdc2 inhibits activation M_Phase M Phase (Mitosis) CyclinB1_Cdc2->M_Phase promotes Arrest G2/M Arrest CyclinB1_Cdc2->Arrest G2_Phase G2 Phase G2_Phase->M_Phase progression

Figure 1: this compound-induced G2/M cell cycle arrest pathway.
Mechanism of Action: Microtubule Destabilization

Another key anticancer mechanism of this compound is its ability to destabilize microtubules.[1] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can trigger mitotic catastrophe and apoptosis. This compound's activity is similar to other microtubule-targeting agents used in cancer chemotherapy.

Microtubule_Destabilization This compound This compound Tubulin Tubulin Dimers This compound->Tubulin interferes with dynamics Microtubules Microtubule Polymer Tubulin->Microtubules polymerization Microtubules->Tubulin depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Apoptosis Apoptosis MitoticSpindle->Apoptosis disruption leads to

Figure 2: this compound's effect on microtubule dynamics.
Mechanism of Action: Topoisomerase IIα Inhibition

Recent studies have revealed that this compound also acts as a topoisomerase IIα (TOP2A) inhibitor. TOP2A is a crucial enzyme that resolves DNA topological problems during replication and transcription. This compound inhibits the catalytic activity of TOP2A, leading to DNA damage and subsequent apoptosis in cancer cells.

Topoisomerase_Inhibition This compound This compound TOP2A Topoisomerase IIα This compound->TOP2A inhibits DNA_Replication DNA Replication & Transcription TOP2A->DNA_Replication enables DNA_Damage DNA Damage TOP2A->DNA_Damage inhibition leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 3: this compound's inhibition of Topoisomerase IIα.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., A549, CL1-5) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Microtubule Polymerization Assay

Objective: To assess the effect of this compound on microtubule assembly in vitro.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., G-PEM buffer containing GTP), and a fluorescent reporter that binds to microtubules.

  • Treatment: Add different concentrations of this compound or a control vehicle (e.g., DMSO) to the reaction mixture.

  • Initiation of Polymerization: Initiate microtubule polymerization by incubating the reaction mixture at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized microtubules.[6]

  • Data Analysis: Compare the polymerization curves of this compound-treated samples with the control to determine the inhibitory effect of this compound on microtubule assembly.

Topoisomerase IIα Decatenation Assay

Objective: To determine the inhibitory effect of this compound on the catalytic activity of topoisomerase IIα.

Methodology:

  • Substrate: Use kinetoplast DNA (kDNA), a network of interlocked circular DNA molecules, as the substrate.[6][7]

  • Reaction Setup: Prepare a reaction mixture containing kDNA, purified human topoisomerase IIα, ATP, and reaction buffer.

  • Inhibition: Add varying concentrations of this compound or a known topoisomerase II inhibitor (e.g., etoposide) to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C to allow for the decatenation of kDNA by topoisomerase IIα.

  • Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis. Decatenated circular DNA minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. The degree of inhibition is determined by the reduction in the amount of decatenated product.[6][7]

In Vivo Xenograft Model

Objective: To evaluate the antitumor activity of this compound in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549-luciferase) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., 20 mg/kg body weight) or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule.[1]

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Body weight and general health of the mice should also be monitored. In vivo imaging systems can be used to track luminescent cancer cells.[1]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry) to assess the effect of this compound on tumor growth and relevant biomarkers.[1]

Antiviral and Anti-inflammatory Potential of this compound

While the primary focus of research on this compound has been its anticancer properties, its structural similarity to other bioactive lignans suggests potential antiviral and anti-inflammatory activities. However, there is currently a lack of specific studies investigating these effects for this compound. Below are general experimental protocols that could be adapted to evaluate the antiviral and anti-inflammatory potential of this compound.

General Protocol for Antiviral Activity Assay

Objective: To determine if this compound possesses antiviral activity against specific viruses (e.g., influenza virus, dengue virus).

Methodology:

  • Cell Culture and Virus Propagation: Culture appropriate host cells for the target virus. Propagate and titer the virus stock.

  • Cytotoxicity Assay: Determine the non-toxic concentration range of this compound on the host cells using a standard cytotoxicity assay (e.g., MTT assay).

  • Antiviral Assay (Plaque Reduction Assay):

    • Seed host cells in well plates and grow to confluence.

    • Infect the cells with a known amount of virus in the presence of various non-toxic concentrations of this compound.

    • After an incubation period to allow for viral entry, overlay the cells with a medium containing agarose and the respective concentrations of this compound to restrict virus spread to adjacent cells.

    • After a further incubation period, fix and stain the cells to visualize and count the viral plaques.

    • Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity of this compound.

General Protocol for Anti-inflammatory Activity Assay

Objective: To assess the potential of this compound to inhibit inflammatory responses in vitro.

Methodology:

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary macrophages.

  • Induction of Inflammation: Stimulate the macrophages with an inflammatory agent such as lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound.

  • Nitric Oxide (NO) Production Assay: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatants using the Griess reagent. A reduction in nitrite levels in this compound-treated cells would indicate an anti-inflammatory effect.[8][9]

  • Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10][11][12] A decrease in the secretion of these cytokines would suggest anti-inflammatory activity.

Conclusion

This compound exhibits significant potential as an anticancer agent through multiple mechanisms, including the induction of G2/M cell cycle arrest, microtubule destabilization, and inhibition of topoisomerase IIα. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of this compound as a therapeutic agent. While its antiviral and anti-inflammatory properties remain largely unexplored, the general methodologies outlined in this guide can serve as a starting point for investigating these potential activities. Further comprehensive studies are warranted to fully elucidate the pharmacological profile of this compound and its potential clinical applications.

References

Yatein as a Precursor to Podophyllotoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of yatein's critical role as a direct precursor in the biosynthesis of podophyllotoxin, a natural product of significant medical importance. Podophyllotoxin is the parent compound for the semi-synthesis of widely used anticancer drugs, including etoposide and teniposide.[1][2][3][4] Understanding the enzymatic conversion of this compound is paramount for developing biotechnological production platforms for these essential medicines, potentially circumventing the reliance on endangered plant sources.[1][5]

The Podophyllotoxin Biosynthetic Pathway: this compound's Central Position

The complete biosynthetic pathway of podophyllotoxin was elucidated in 2015, revealing a series of complex enzymatic steps starting from the phenylpropanoid pathway precursor, coniferyl alcohol.[6][7] this compound emerges as a key intermediate late in the pathway, immediately preceding the formation of the characteristic aryltetralin core of podophyllotoxin.

The pathway proceeds as follows: coniferyl alcohol is dimerized to (+)-pinoresinol, which is then sequentially reduced and modified to form (-)-matairesinol.[6][8] From (-)-matairesinol, a series of enzymatic reactions involving cytochrome P450s and O-methyltransferases leads to the formation of (-)-yatein.[9] The crucial cyclization step, converting the dibenzylbutyrolactone scaffold of this compound into the tetracyclic aryltetralin structure, is the final major transformation before subsequent hydroxylation to yield podophyllotoxin.[8][10]

podophyllotoxin_pathway cluster_main Key Steps in Podophyllotoxin Biosynthesis Matairesinol (-)-Matairesinol Pluviatolide (-)-Pluviatolide Matairesinol->Pluviatolide CYP719A23 Desmethoxythis compound (-)-5'-Desmethoxy-yatein Pluviatolide->Desmethoxythis compound OMT3, CYP71CU1 This compound (-)-Yatein Desmethoxythis compound->this compound OMT1 Deoxypodophyllotoxin (-)-Deoxypodophyllotoxin This compound->Deoxypodophyllotoxin 2-ODD Podophyllotoxin (-)-Podophyllotoxin Deoxypodophyllotoxin->Podophyllotoxin DOP7H (Hydroxylase)

Caption: Biosynthetic pathway from (-)-matairesinol to (-)-podophyllotoxin, highlighting the pivotal role of (-)-yatein.

Enzymatic Conversion of this compound to Deoxypodophyllotoxin

The conversion of (-)-yatein to (-)-deoxypodophyllotoxin is a critical ring-closing reaction that establishes the core aryltetralin scaffold.[10] This oxidative carbon-carbon coupling is catalyzed by a specific enzyme identified as a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD).[1][10][11]

This enzyme, also referred to as deoxypodophyllotoxin synthase (DPS), facilitates an intramolecular cyclization.[12] The reaction consumes 2-oxoglutarate and Fe²⁺ as cofactors to form the new C-C bond, yielding (-)-deoxypodophyllotoxin.[1][10] This step is essential; without it, the potent topoisomerase-inhibiting activity of podophyllotoxin derivatives like etoposide cannot be achieved.[1]

Quantitative Data

While detailed kinetic parameters for every enzyme in the pathway are not exhaustively reported in all literature, studies involving heterologous expression and biotransformation provide insights into reaction efficiency. A multi-enzyme cascade engineered in E. coli demonstrated the highly efficient 5-step conversion of (-)-matairesinol to (-)-deoxypodophyllotoxin, which includes the conversion of this compound.[10]

ParameterValueOrganism/SystemReference
Overall Yield
(-)-Matairesinol to (-)-Deoxypodophyllotoxin98%E. coli (Two-cell system)[10]
Substrate Concentration
(-)-Matairesinol (Initial)200 µME. coli (One-cell system)[10]
Environmental Factors Affecting Yield
Chilling (4 °C)5-fold increasePodophyllum plants[6][13]
Glucose Concentration60 g/L (optimal)Plant cell culture[13]

Experimental Protocols

The elucidation of the podophyllotoxin pathway relied on key experimental methodologies, particularly the transient expression of candidate genes in Nicotiana benthamiana and in vitro enzymatic assays.

Protocol: In Planta Reconstitution of this compound Conversion

This protocol describes the transient co-expression of biosynthetic enzymes in N. benthamiana to verify the conversion of an upstream intermediate, (-)-matairesinol, into (-)-yatein and subsequently into (-)-deoxypodophyllotoxin.[1]

1. Gene Synthesis and Vector Construction:

  • Synthesize codon-optimized cDNAs for the enzymes: CYP719A23, OMT3, CYP71CU1, OMT1, and 2-ODD.
  • Clone each gene into a suitable plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).

2. Agrobacterium Transformation:

  • Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression vectors via electroporation.
  • Grow transformed colonies in LB medium with appropriate antibiotics (e.g., kanamycin, rifampicin) at 28°C.

3. Plant Infiltration:

  • Harvest Agrobacterium cultures by centrifugation and resuspend in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).
  • Adjust the optical density at 600 nm (OD₆₀₀) of each culture to a standardized value (e.g., 0.5).
  • Mix the cultures containing the genes for the full pathway (CYP719A23, OMT3, CYP71CU1, OMT1, and 2-ODD).
  • Infiltrate the bacterial suspension into the abaxial side of leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

4. Substrate Feeding and Incubation:

  • Four days post-infiltration, infiltrate the same leaf patches with a solution of the upstream substrate, (-)-matairesinol (e.g., 10 mM in 50% DMSO).
  • Allow the plants to incubate for an additional 24 hours.

5. Metabolite Extraction and Analysis:

  • Harvest leaf discs from the infiltrated area.

  • Homogenize the tissue in a suitable solvent (e.g., 80% methanol).

  • Centrifuge to pellet cell debris.

  • Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the intermediates and final product, (-)-deoxypodophyllotoxin, by comparing retention times and mass spectra to authentic standards.

    experimental_workflow cluster_workflow In Planta Experimental Workflow A 1. Gene Cloning (OMT1, 2-ODD, etc.) into vectors B 2. Agrobacterium Transformation A->B C 3. N. benthamiana Leaf Infiltration B->C D 4. Incubation (4 days) C->D E 5. Substrate Feeding ((-)-Matairesinol) D->E F 6. Incubation (24 hours) E->F G 7. Metabolite Extraction F->G H 8. LC-MS Analysis G->H

    Caption: General workflow for the reconstitution of the podophyllotoxin pathway in Nicotiana benthamiana.

Protocol: In Vitro Enzymatic Assay for 2-ODD

This protocol outlines a method to confirm the specific activity of the 2-ODD enzyme on its substrate, (-)-yatein.[1]

1. Enzyme Expression and Purification:

  • Clone the 2-ODD gene into an E. coli expression vector containing a purification tag (e.g., His-tag).
  • Express the protein in a suitable E. coli strain (e.g., BL21(DE3)) via IPTG induction.
  • Lyse the cells and purify the recombinant 2-ODD protein using affinity chromatography (e.g., Ni-NTA column).

2. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).
  • In a microcentrifuge tube, combine the following components:
  • Purified 2-ODD enzyme (final concentration e.g., 5-10 µM).
  • (-)-Yatein substrate (final concentration e.g., 100 µM, dissolved in DMSO).
  • Cofactors: FeSO₄ (e.g., 100 µM), 2-oxoglutarate (e.g., 500 µM), and L-ascorbic acid (e.g., 1 mM).
  • Reaction buffer to the final volume.

3. Reaction Incubation and Quenching:

  • Initiate the reaction by adding the enzyme or substrate.
  • Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours) with gentle shaking.
  • Quench the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate or ice-cold methanol) to precipitate the protein and stop the reaction.

4. Product Analysis:

  • Vortex the quenched reaction mixture and centrifuge to pellet the precipitated protein.
  • Transfer the supernatant to a new tube and evaporate the solvent.
  • Resuspend the dried extract in a suitable solvent (e.g., methanol).
  • Analyze by LC-MS to detect the formation of (-)-deoxypodophyllotoxin.

Conclusion

This compound stands as the immediate dibenzylbutyrolactone precursor to the aryltetralin lignan core of podophyllotoxin. Its conversion, catalyzed by the 2-oxoglutarate/Fe(II)-dependent dioxygenase, is a definitive step in the biosynthesis of this valuable natural product. A thorough understanding of this enzymatic transformation, supported by robust experimental protocols and quantitative analysis, is fundamental for the metabolic engineering of microbial or plant-based systems. Such systems hold the promise of a sustainable and scalable supply of podophyllotoxin and its life-saving derivatives for the pharmaceutical industry.

References

Methodological & Application

Yatein in Cell Culture: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yatein, a lignan isolated from sources such as Calocedrus formosana and Austrocedrus chilensis, has demonstrated significant antitumor properties in various cancer cell lines.[1][2][3] As a precursor to the anticancer agent podophyllotoxin, this compound exhibits cytotoxic effects primarily through the induction of cell cycle arrest and apoptosis.[3][4] These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, detailing its mechanism of action, protocols for key assays, and expected outcomes based on published data.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily targeting cell cycle progression and DNA integrity. The key mechanisms of action include:

  • Induction of G2/M Phase Cell Cycle Arrest: this compound treatment has been shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle in human lung adenocarcinoma (A549 and CL1-5) and breast cancer (MCF-7 and MDA-MB-231) cells.[1][2][5] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation.

  • Microtubule Destabilization: this compound interferes with microtubule dynamics, leading to their destabilization.[1][2] This disruption of the cytoskeleton is a critical factor in the induction of G2/M arrest and subsequent apoptosis.

  • DNA Damage and Activation of the ATM/ATR Pathway: Studies have revealed that this compound can induce DNA damage.[1][5] This damage activates the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling pathways, which in turn phosphorylate Chk1 and Chk2, leading to cell cycle arrest.[1]

  • Inhibition of DNA Topoisomerase IIα (TOP2A): In breast cancer cells, this compound has been shown to inhibit the activity of TOP2A, an enzyme crucial for resolving DNA topological stress during replication and transcription.[5] This inhibition leads to the stabilization of TOP2A-DNA cleavage complexes, resulting in DNA damage and apoptosis.[5]

  • Induction of Apoptosis: The culmination of cell cycle arrest, microtubule disruption, and DNA damage leads to the induction of apoptosis (programmed cell death) in cancer cells.[1][5][6]

Quantitative Data Summary

The following tables summarize the reported cytotoxic activity of this compound across different cancer cell lines. IC50 values, the concentration of a drug that inhibits a biological process by 50%, are a standard measure of a compound's potency.[7] It is important to note that IC50 values can vary between cell lines due to their unique biological characteristics and the specific experimental conditions used.[8][9]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
A549Human Lung Adenocarcinoma24 hours10.0[1]
72 hours3.5[1]
CL1-5Human Lung Adenocarcinoma24 hours2.1[1]
72 hours1.9[1]
MCF-7Human Breast Cancer (HER2 positive)Not Specified6.44 ± 1.07[5]
MDA-MB-231Human Breast Cancer (Triple Negative)Not Specified1.47 ± 0.03[5]
P3XMurine Myeloma24 hours~31 (12.5 µg/mL)[3]

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Lung Cancer Cells (24-hour treatment)

This compound Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
0 (Control)55.3 ± 1.524.1 ± 0.820.6 ± 0.7[10]
2.548.2 ± 1.221.5 ± 0.930.3 ± 1.1[10]
535.1 ± 1.115.2 ± 0.649.7 ± 1.5[10]
1028.7 ± 1.010.8 ± 0.460.5 ± 1.8[10]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the control group.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • This compound-treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • After this compound treatment for the desired time, collect both adherent and floating cells.

    • For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Fixation:

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins involved in the signaling pathways affected by this compound.

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk1/2, anti-Cyclin B1, anti-Cdc2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control like β-actin to normalize protein levels.

Visualizations

This compound-Induced DNA Damage Signaling Pathway

Yatein_Signaling_Pathway This compound This compound TOP2A DNA Topoisomerase IIα This compound->TOP2A inhibits Microtubules Microtubules This compound->Microtubules destabilizes DNA_Damage DNA Damage This compound->DNA_Damage induces TOP2A->DNA_Damage leads to Microtubule_Destabilization Microtubule Destabilization Microtubules->Microtubule_Destabilization ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR p_Chk1_Chk2 Phosphorylation of Chk1 / Chk2 ATM_ATR->p_Chk1_Chk2 G2M_Arrest G2/M Phase Cell Cycle Arrest p_Chk1_Chk2->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Microtubule_Destabilization->G2M_Arrest

Caption: Signaling pathway of this compound-induced DNA damage and cell cycle arrest.

Experimental Workflow for this compound Treatment in Cell Culture

Yatein_Workflow start Start: Cell Culture seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 treat_this compound Treat with this compound (Various Concentrations) incubate1->treat_this compound incubate2 Incubate (24h, 48h, 72h) treat_this compound->incubate2 viability_assay Cell Viability Assay (e.g., MTT) incubate2->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) incubate2->cell_cycle_analysis protein_analysis Protein Analysis (Western Blot) incubate2->protein_analysis data_analysis Data Analysis (IC50, Cell Cycle %, Protein Expression) viability_assay->data_analysis cell_cycle_analysis->data_analysis protein_analysis->data_analysis end End: Results Interpretation data_analysis->end

Caption: General experimental workflow for studying the effects of this compound.

Conclusion

This compound is a promising natural compound for cancer research, demonstrating potent antiproliferative and pro-apoptotic effects in a range of cancer cell lines. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in their specific cell culture models. Careful adherence to these protocols and consideration of cell line-specific responses will be crucial for obtaining reliable and reproducible results. Further research into the in vivo efficacy and safety of this compound is warranted to explore its potential as a therapeutic agent.

References

Yatein Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yatein, a lignan isolated from sources such as Calocedrus formosana, has demonstrated significant antitumor properties. It functions by inducing cell-cycle arrest at the G2/M phase and promoting apoptosis through the destabilization of microtubules.[1][2] These characteristics make this compound a compound of interest for further investigation in preclinical cancer research.

These application notes provide a comprehensive overview of the in vivo use of this compound, including established dosage, detailed experimental protocols, and insights into its mechanism of action.

Data Presentation

The following table summarizes the quantitative data for a key in vivo study involving this compound.

ParameterDetailsReference
Cell Line A549-luc (human lung adenocarcinoma)[1]
Animal Model Xenograft mice[1]
Dosage 20 mg/kg[1]
Administration Route Intraperitoneal (IP) injection is a common route for similar compounds in xenograft models.[2][3]
Vehicle A common vehicle for similar in vivo studies consists of 80% PBS, 10% DMSO, and 10% Cremophor.[2]
Treatment Frequency Three times per week is a typical frequency for IP injections in xenograft studies.[2]
Study Duration Up to 4 weeks, or until tumor volume reaches a predetermined endpoint.[4]
Observed Effects Significant inhibition of tumor growth.[1]

Experimental Protocols

A549 Xenograft Mouse Model Protocol

This protocol outlines the procedure for establishing a human lung adenocarcinoma xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • A549 human lung carcinoma cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Matrigel

  • Immunocompromised mice (e.g., athymic BALB/c or NOD/SCID, 5-12 weeks old)[1][2]

  • This compound

  • Vehicle solution (e.g., 80% PBS, 10% DMSO, 10% Cremophor)[2]

  • Syringes and needles

  • Digital calipers

Procedure:

  • Cell Culture: Culture A549 cells in appropriate medium until they reach exponential growth.

  • Cell Preparation:

    • Trypsinize the cells and wash them with PBS.

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10⁷ cells/100 µL.[4][5]

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[4][5]

  • Tumor Monitoring:

    • Palpate the injection site three times weekly until tumors are established.[1]

    • Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.[1][4]

    • Measure tumor volume twice weekly using digital calipers. Tumor volume can be calculated using the formula: Volume = 0.5 × length × width².[2]

    • Record mouse body weights three times weekly to monitor toxicity.[1]

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Administer this compound at a dose of 20 mg/kg via intraperitoneal injection three times per week.[1][2]

    • The control group should receive an equivalent volume of the vehicle solution.

  • Endpoint:

    • Continue the treatment for the planned study duration (e.g., 30 days) or until the tumor volume in the control group reaches the predetermined endpoint (e.g., 2000 mm³).[3][4]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blot).[2]

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects primarily through two interconnected mechanisms: microtubule destabilization and subsequent G2/M cell cycle arrest.

Experimental Workflow for In Vivo this compound Efficacy Study

G cluster_prep Preparation cluster_implant Tumor Establishment cluster_treatment Treatment & Monitoring cluster_analysis Analysis A549 A549 Cell Culture Harvest Harvest & Prepare Cells (1x10^7 cells in Matrigel) A549->Harvest Inject Subcutaneous Injection in Immunocompromised Mice Harvest->Inject Monitor Monitor Tumor Growth (until 100-150 mm³) Inject->Monitor Randomize Randomize Mice into Control & Treatment Groups Monitor->Randomize Treat Administer this compound (20 mg/kg) or Vehicle Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Measure->Treat Repeat Administration Endpoint Study Endpoint Measure->Endpoint Analyze Tumor Excision & Analysis Endpoint->Analyze

Caption: Workflow for an in vivo xenograft study to evaluate the efficacy of this compound.

This compound-Induced G2/M Arrest Signaling Pathway

G This compound This compound Microtubules Microtubule Destabilization This compound->Microtubules inhibits polymerization Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Activation Microtubules->Spindle_Assembly_Checkpoint disrupted spindle formation CyclinB_Cdc2 Cyclin B1 / Cdc2 Complex (Active) Spindle_Assembly_Checkpoint->CyclinB_Cdc2 maintains active state prevents degradation G2M_Arrest G2/M Phase Arrest CyclinB_Cdc2->G2M_Arrest sustained activity Apoptosis Apoptosis G2M_Arrest->Apoptosis prolonged arrest leads to

Caption: Simplified signaling pathway of this compound-induced G2/M arrest.

References

Application Notes & Protocols: Quantitative Analysis of Yatein

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yatein is a lignan found in various plant species, including those from the Cupressaceae family, such as Austrocedrus chilensis and Calocedrus formosana.[1] It has garnered significant interest in the scientific community due to its potent biological activities, particularly its antitumor and antiproliferative effects.[1][2] Research has shown that this compound can inhibit cancer cell proliferation by destabilizing microtubules and inducing cell cycle arrest at the G2/M phase.[2] Given its therapeutic potential, robust and reliable analytical methods for the quantification of this compound in various matrices, such as plant extracts and biological fluids, are crucial for pharmacokinetic studies, formulation development, and quality control.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: Quantification of this compound in Plant Material by HPLC-UV

This section details a method for the extraction and quantification of this compound from plant matrices.

Experimental Protocol

1.1. Sample Preparation: Extraction from Plant Material

  • Grinding: Dry the plant material (e.g., leaves, bark) at 40°C to a constant weight and grind it into a fine powder (approximately 40 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more with 25 mL of methanol each time.

    • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in 5 mL of methanol.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

1.2. HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0-10 min: 30-50% A

    • 10-20 min: 50-70% A

    • 20-25 min: 70-30% A

    • 25-30 min: 30% A (re-equilibration)

1.3. Calibration Curve

Prepare a stock solution of this compound standard (1 mg/mL) in methanol. From this, create a series of calibration standards ranging from 1 to 200 µg/mL. Analyze each standard in triplicate to construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)95 - 105%

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Plant Material grind Grinding start->grind extract Ultrasonic Extraction with Methanol grind->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution in Methanol evaporate->reconstitute filter Filtration (0.45 µm) reconstitute->filter hplc HPLC-UV Analysis filter->hplc data Data Acquisition and Quantification hplc->data

Caption: Workflow for this compound quantification in plant material.

Section 2: Quantification of this compound in Human Plasma by LC-MS/MS

This section provides a highly sensitive and selective method for quantifying this compound in human plasma, suitable for pharmacokinetic studies.

Experimental Protocol

2.1. Sample Preparation: Protein Precipitation

  • Thawing: Thaw frozen plasma samples at room temperature.

  • Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar lignan).

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter through a 0.22 µm syringe filter into an LC-MS vial.

2.2. LC-MS/MS Method

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0-1 min: 20% A

    • 1-5 min: 20-95% A

    • 5-6 min: 95% A

    • 6-6.1 min: 95-20% A

    • 6.1-8 min: 20% A (re-equilibration)

2.3. Mass Spectrometry Conditions

  • Ionization Mode: ESI positive.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. (Note: These transitions would need to be determined experimentally by infusing a standard solution of this compound).

    • Hypothetical this compound Transition: m/z [M+H]+ → fragment ion

    • Hypothetical IS Transition: m/z [M+H]+ → fragment ion

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters for Plasma Analysis (Hypothetical Data)

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix EffectMinimal

Experimental Workflow Diagram

LCMS_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis start Plasma Sample precipitate Protein Precipitation (Acetonitrile) start->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration (0.22 µm) reconstitute->filter lcms LC-MS/MS Analysis (MRM Mode) filter->lcms data Data Acquisition and Quantification lcms->data

Caption: Workflow for this compound quantification in plasma samples.

Section 3: this compound's Mechanism of Action

While a classical signaling pathway for this compound has not been fully elucidated, its primary mechanism of antitumor activity involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

Diagram: this compound's Effect on Microtubule Dynamics

Yatein_Mechanism This compound This compound Microtubules Microtubules This compound->Microtubules interacts with Destabilization Microtubule Destabilization This compound->Destabilization induces Microtubules->Destabilization G2M_Arrest G2/M Phase Cell Cycle Arrest Destabilization->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis results in

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines Using Yatein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Yatein, a natural lignan compound, to induce apoptosis in various cancer cell lines. The protocols detailed below are based on established methodologies and published research findings, offering a guide for investigating the anticancer properties of this compound.

Introduction to this compound and its Anticancer Properties

This compound is a phytocompound isolated from sources such as Calocedrus formosana and Austrocedrus chilensis.[1] It has demonstrated significant antitumor activity, primarily by inducing apoptosis and cell cycle arrest in cancer cells.[1][2] Research has predominantly focused on its effects on non-small-cell lung cancer (NSCLC), revealing a mechanism that involves both intrinsic and extrinsic apoptotic pathways.[2][3][4] this compound also disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest.[2]

Data Presentation: Cytotoxicity of this compound

The cytotoxic effect of this compound has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
A549Non-Small-Cell Lung Cancer~572
CL1-5Non-Small-Cell Lung Cancer<572
P3XMurine Myeloma~6 (25 µg/mL)24

Note: The IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for its evaluation.

Yatein_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 This compound This compound This compound->Death Receptors This compound->Mitochondrion DNA Damage DNA Damage This compound->DNA Damage Microtubule Destabilization Microtubule Destabilization This compound->Microtubule Destabilization ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation G2/M Arrest G2/M Arrest ATM/ATR Activation->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Microtubule Destabilization->G2/M Arrest PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage PARP Cleavage->Apoptosis

This compound-induced apoptosis signaling pathways.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture This compound Treatment This compound Treatment Cancer Cell Culture->this compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) This compound Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) This compound Treatment->Cell Cycle Analysis (PI Staining) Western Blot Analysis Western Blot Analysis This compound Treatment->Western Blot Analysis Protein Expression (Caspases, PARP, etc.) Protein Expression (Caspases, PARP, etc.) Western Blot Analysis->Protein Expression (Caspases, PARP, etc.)

General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, CL1-5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of this compound-treated cells.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest this compound-treated cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting the expression levels of apoptosis-related proteins.

Materials:

  • This compound-treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-8, anti-caspase-9, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system. β-actin is commonly used as a loading control.

Conclusion

This compound presents a promising natural compound for cancer research and drug development. Its ability to induce apoptosis and cell cycle arrest in cancer cells warrants further investigation into its therapeutic potential. The protocols provided here offer a framework for researchers to explore the mechanisms of action of this compound and evaluate its efficacy in various cancer models.

References

Application Notes & Protocols: Experimental Design for Yatein Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Yatein is a naturally occurring lignan found in several plant species and serves as a key biosynthetic intermediate of the anti-cancer agent podophyllotoxin.[1][2] Preclinical studies have demonstrated its potential as an anti-proliferative agent. Research indicates that this compound inhibits cancer cell proliferation by destabilizing microtubules, which disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][3] Specifically, it has shown activity against murine myeloma cells and human lung adenocarcinoma cells.[1][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust preclinical efficacy studies for this compound. The protocols herein describe standard in vitro and in vivo methodologies to characterize its anti-cancer activity, focusing on its known mechanism of action.

Part 1: In Vitro Efficacy Assessment

In vitro assays are fundamental for determining the direct effects of this compound on cancer cells, including cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.

Methodology

  • Cell Seeding: Plate cancer cells (e.g., A549 human lung adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of this compound dilutions in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: this compound IC₅₀ Values

Cell LineIncubation Time (h)IC₅₀ (µM)
A549 (Lung Cancer)2415.2
A549 (Lung Cancer)488.5
P3X (Murine Myeloma)2410.8
P3X (Murine Myeloma)485.1
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound. An accumulation of cells in the G2/M phase would support its proposed mechanism as a microtubule destabilizer.

Methodology

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC₅₀ value (e.g., 5 µM, 10 µM, 20 µM) and a vehicle control for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence of the PI-stained DNA.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase of the cell cycle.

Data Presentation: Effect of this compound on Cell Cycle Distribution in A549 Cells

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control65.4%20.1%14.5%
This compound (5 µM)55.2%15.8%29.0%
This compound (10 µM)40.1%12.5%47.4%
This compound (20 µM)25.7%8.9%65.4%
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

Methodology

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control as described in the cell cycle protocol.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Viable cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Data Presentation: Apoptosis Induction by this compound in A549 Cells (24h)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control94.1%3.5%2.4%
This compound (10 µM)70.2%18.5%11.3%
This compound (20 µM)45.8%35.1%19.1%

Part 2: In Vivo Efficacy Assessment

In vivo studies are critical for evaluating the therapeutic potential of this compound in a whole-organism context, assessing its anti-tumor activity and potential toxicity.

Protocol 4: Human Tumor Xenograft Model

This protocol describes the use of immunodeficient mice to grow human tumors, which serves as a standard model to test the efficacy of anti-cancer compounds.

Methodology

  • Cell Culture: Culture A549 human lung cancer cells under standard conditions until they reach 80-90% confluency.

  • Cell Implantation: Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).

    • Group 1: Vehicle Control (e.g., Saline + 5% DMSO)

    • Group 2: this compound (e.g., 25 mg/kg)

    • Group 3: this compound (e.g., 50 mg/kg)

    • Group 4: Positive Control (e.g., Paclitaxel, 10 mg/kg)

  • Treatment Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal injection) according to a defined schedule (e.g., three times per week for 3 weeks).

  • Monitoring: Measure tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size, or if significant toxicity is observed. Excise the tumors and record their final weight.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

Data Presentation: this compound Efficacy in A549 Xenograft Model

Treatment GroupDosing ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control3x/week for 3 weeks1250 ± 150--1.5%
This compound (25 mg/kg)3x/week for 3 weeks750 ± 11040%-2.1%
This compound (50 mg/kg)3x/week for 3 weeks480 ± 9561.6%-4.5%
Paclitaxel (10 mg/kg)3x/week for 3 weeks350 ± 8072%-8.2%

Part 3: Visualizations

Signaling Pathways and Workflows

Diagrams are essential for visualizing the proposed mechanism of action of this compound and the experimental process.

G cluster_0 This compound This compound MT Microtubule Polymerization This compound->MT Inhibits Tubulin α/β-Tubulin Dimers Tubulin->MT MT_Dynamic Microtubule Instability MT->MT_Dynamic Spindle Mitotic Spindle Disruption MT_Dynamic->Spindle G2M G2/M Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of action for this compound.

G cluster_0 cluster_1 In Vitro Assays cluster_2 In Vivo Model start Start: Cancer Cell Lines invitro In Vitro Studies start->invitro viability Cell Viability (MTT) invitro->viability cellcycle Cell Cycle (Flow) invitro->cellcycle apoptosis Apoptosis (Annexin V) invitro->apoptosis invivo In Vivo Studies xenograft Xenograft Tumor Model invivo->xenograft viability->invivo cellcycle->invivo apoptosis->invivo efficacy Tumor Growth Inhibition xenograft->efficacy toxicity Body Weight Monitoring xenograft->toxicity end End: Efficacy Profile efficacy->end toxicity->end

Caption: General workflow for this compound efficacy studies.

References

Yatein Delivery Systems: Application Notes and Protocols for Advanced Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Yatein-loaded delivery systems for cancer research. This compound, a lignan with potent antitumor properties, can be formulated into advanced delivery systems such as liposomes and nanoparticles to enhance its therapeutic efficacy and overcome limitations associated with its poor aqueous solubility. This document details the preparation, characterization, and application of these delivery systems, along with standardized protocols for in vitro and in vivo evaluation.

Introduction to this compound and Delivery Systems

This compound is a naturally occurring lignan and a precursor to the anticancer agent podophyllotoxin.[1][2] It exhibits significant antiproliferative activity against various cancer cell lines by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4] However, its clinical translation is hampered by low water solubility. Encapsulating this compound into delivery systems like liposomes and nanoparticles can improve its solubility, stability, and pharmacokinetic profile, potentially leading to enhanced antitumor activity and reduced systemic toxicity.[5]

Applications in Research:

  • Enhanced Drug Delivery: Overcome the poor solubility of this compound for in vitro and in vivo studies.

  • Targeted Therapy: Surface modification of delivery systems can enable targeted delivery to tumor tissues.

  • Controlled Release: Formulations can be designed for sustained release of this compound, prolonging its therapeutic effect.

  • Mechanism of Action Studies: Provide a consistent and reproducible formulation for studying the molecular mechanisms of this compound.

This compound Delivery System Formulations: Representative Data

While specific data for this compound-loaded delivery systems is limited, the following tables provide representative data based on studies with the structurally similar lignan, podophyllotoxin. These values should be considered as a starting point for the formulation and characterization of this compound delivery systems.

Table 1: Representative Characteristics of this compound-Loaded Liposomes

ParameterValueMethod of Analysis
Lipid Composition DSPC:Cholesterol:DSPE-PEG(2000) (55:40:5 molar ratio)-
This compound Loading 1 mg this compound / 20 mg total lipidHigh-Performance Liquid Chromatography (HPLC)
Encapsulation Efficiency > 90%Ultracentrifugation / HPLC
Particle Size (Diameter) 100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -15 to -30 mVLaser Doppler Velocimetry

Table 2: Representative Characteristics of this compound-Loaded Polymeric Nanoparticles

ParameterValueMethod of Analysis
Polymer Poly(lactic-co-glycolic acid) (PLGA) (50:50)-
This compound Loading 5% (w/w)High-Performance Liquid Chromatography (HPLC)
Encapsulation Efficiency 70 - 85%Ultracentrifugation / HPLC
Particle Size (Diameter) 150 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.25Dynamic Light Scattering (DLS)
Zeta Potential -20 to -40 mVLaser Doppler Velocimetry

Experimental Protocols

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar liposomes encapsulating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000))

  • This compound

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Protocol:

  • Dissolve DSPC, cholesterol, DSPE-PEG(2000), and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60-65°C) to form a thin lipid film on the flask wall.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with pre-warmed PBS (60-65°C) by rotating the flask gently. The volume of PBS will determine the final lipid concentration.

  • The resulting multilamellar vesicle (MLV) suspension is then subjected to five freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.

  • To obtain unilamellar vesicles of a defined size, extrude the MLV suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 60-65°C.

  • Store the resulting this compound-loaded liposome suspension at 4°C.

Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

This protocol details the formulation of this compound-loaded PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Protocol:

  • Dissolve PLGA and this compound in dichloromethane.

  • Add the organic phase dropwise to an aqueous solution of PVA while sonicating on an ice bath. This will form an oil-in-water (o/w) emulsion.

  • Continue sonication for 5-10 minutes to reduce the droplet size.

  • Transfer the emulsion to a larger volume of PVA solution and stir at room temperature for 4-6 hours to allow for the evaporation of the dichloromethane.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated this compound.

  • Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage or resuspend in a suitable buffer for immediate use.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound formulations on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound-loaded delivery systems and corresponding empty delivery systems (placebo)

  • Free this compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of free this compound, this compound-loaded delivery systems, and empty delivery systems in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include untreated cells as a negative control and cells treated with vehicle (e.g., DMSO or empty delivery system) as a vehicle control.

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound formulations on the cell cycle distribution.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound formulations

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound formulations at the desired concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining of Microtubules

This protocol is for visualizing the effect of this compound on the microtubule network within cancer cells.

Materials:

  • Cancer cells grown on glass coverslips in a 24-well plate

  • This compound formulations

  • Microtubule-stabilizing buffer (MTSB)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Triton X-100 (0.25% in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Treat cells grown on coverslips with this compound formulations for the desired time.

  • Wash the cells briefly with MTSB.

  • Fix the cells with 4% PFA for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 30 minutes.

  • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize the microtubule network and nuclei using a fluorescence microscope.

In Vivo Biodistribution Study (Representative Protocol)

This protocol provides a general framework for assessing the biodistribution of this compound-loaded nanoparticles in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with A549 xenografts)

  • This compound-loaded nanoparticles labeled with a near-infrared (NIR) fluorescent dye (e.g., Cy5.5 or ICG)

  • In vivo imaging system (IVIS) or similar

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Once the tumors reach a suitable size (e.g., 100-200 mm³), administer the fluorescently labeled this compound nanoparticles intravenously via the tail vein.

  • At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system.

  • After the final imaging time point, euthanize the mice and harvest the major organs (tumor, liver, spleen, kidneys, lungs, heart, and brain).

  • Image the excised organs ex vivo to quantify the fluorescence intensity in each organ.

  • The fluorescence intensity in the tumor and other organs will provide a semi-quantitative measure of the biodistribution of the this compound nanoparticles.

Visualizations

Signaling Pathway of this compound-Induced Cell Death

Yatein_Signaling_Pathway This compound This compound Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow Formulation This compound Delivery System Formulation & Characterization Cytotoxicity Cytotoxicity Assay (MTT) Formulation->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Formulation->CellCycle Microtubule Microtubule Staining (Immunofluorescence) Formulation->Microtubule Data Data Analysis & Interpretation Cytotoxicity->Data CellCycle->Data Microtubule->Data

Caption: Workflow for the in vitro assessment of this compound delivery systems.

Logical Relationship of Delivery System Advantages

Delivery_System_Advantages This compound This compound DeliverySystem Delivery System (Liposome/Nanoparticle) This compound->DeliverySystem Encapsulation ImprovedSolubility Improved Solubility DeliverySystem->ImprovedSolubility EnhancedStability Enhanced Stability DeliverySystem->EnhancedStability TargetedDelivery Targeted Delivery DeliverySystem->TargetedDelivery TherapeuticEfficacy Increased Therapeutic Efficacy ImprovedSolubility->TherapeuticEfficacy EnhancedStability->TherapeuticEfficacy TargetedDelivery->TherapeuticEfficacy

Caption: Advantages of formulating this compound in a delivery system.

References

Troubleshooting & Optimization

Overcoming Yatein instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on overcoming stability issues with Yatein in solution. As specific stability data for this compound is limited, the information presented here is based on the general properties of related lignans and phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a lignan, a class of polyphenolic compounds derived from plants, known for its potential biological activities, including antiproliferative effects.[1][2] Like many natural products, this compound's complex structure, which includes a butanolide ring, methoxybenzene, and benzodioxole moieties, can be susceptible to degradation in solution.[1] Instability can lead to a loss of biological activity and the formation of undesirable byproducts, impacting experimental reproducibility and the therapeutic potential of the compound.

Q2: What are the primary factors that can affect this compound's stability in solution?

A2: Based on the chemistry of related lignans and phenolic compounds, the main factors affecting this compound's stability are likely to be pH, temperature, light, and the presence of oxygen.[3][4][5] Extreme pH can catalyze hydrolysis, particularly of the butanolide (lactone) ring.[6][7] Elevated temperatures can accelerate degradation reactions, while exposure to UV light may cause photodegradation.[3][8] Oxygen can lead to oxidative degradation of the phenolic-like structures.[2][5]

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[9][10] For aqueous-based experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer or medium. It is crucial to ensure that the final concentration of DMSO is compatible with the experimental system and does not exceed levels that could cause toxicity or other artifacts.

Q4: How should I store this compound solutions?

A4: For short-term storage, solutions should be kept at 0-4°C.[10] For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or below to minimize degradation.[10] All solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[8][11] It is also advisable to minimize headspace in the storage vial to reduce contact with oxygen.

Troubleshooting Guide

Q1: I observed a precipitate in my this compound solution after dilution in an aqueous buffer. What should I do?

A1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds.

  • Possible Cause: The concentration of this compound in the final aqueous solution may have exceeded its solubility limit.

  • Solution:

    • Try decreasing the final concentration of this compound.

    • Increase the percentage of co-solvent (like DMSO) in the final solution, ensuring it remains within the tolerance limits of your assay.

    • Consider using solubility enhancers such as cyclodextrins, which can form inclusion complexes with poorly soluble molecules and increase their aqueous solubility.

Q2: The color of my this compound solution has changed over time. Is it still usable?

A2: A color change often indicates chemical degradation, particularly oxidation of phenolic compounds, which can lead to the formation of colored quinone-type structures.

  • Possible Cause: Oxidation due to exposure to air (oxygen) or light.

  • Solution:

    • It is recommended to prepare fresh solutions for critical experiments.

    • To prevent this in the future, degas your solvents before use to remove dissolved oxygen.

    • Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution.[4][7]

    • Always store solutions protected from light.[8]

Q3: I am seeing a loss of biological activity in my experiments with this compound over time. How can I prevent this?

A3: A gradual loss of activity suggests that this compound is degrading in your experimental conditions.

  • Possible Cause: Hydrolysis of the butanolide lactone ring or other degradation pathways are occurring at the temperature and pH of your experiment.

  • Solution:

    • Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

    • If the experiment is lengthy, consider the stability of this compound under the specific incubation conditions (temperature, pH, media components). You may need to perform a time-course experiment to assess its stability.

    • Optimize the pH of your experimental buffer. Lignans are often more stable in slightly acidic conditions compared to alkaline conditions.[4][12]

Data Presentation

The following table summarizes the expected qualitative stability of this compound in solution based on the general behavior of lignans and phenolic compounds.

ParameterConditionExpected Impact on this compound StabilityRationale
pH Acidic (pH 3-6)Generally more stableReduced rate of hydrolysis of the butanolide lactone.[4][12]
Neutral (pH 7)Moderate stabilityPotential for slow hydrolysis and oxidation.
Alkaline (pH > 8)Prone to degradationIncreased rate of lactone hydrolysis and oxidation of phenolic moieties.[4][13]
Temperature -20°C or belowHigh stabilityRecommended for long-term storage of stock solutions.[10]
4°CGood stabilitySuitable for short-term storage (days).
Room Temperature (20-25°C)Limited stabilityDegradation is likely to occur over hours to days.
Elevated (>37°C)Low stabilitySignificant degradation is expected.[3]
Light Protected from lightMore stableMinimizes the risk of photodegradation.[8][11]
Exposed to UV/daylightProne to degradationThe aromatic rings and conjugated systems in this compound's structure are potential chromophores that can absorb light and initiate degradation.[3]
Oxygen Anaerobic/Inert atmosphereMore stableReduces the potential for oxidative degradation of the methoxybenzene and benzodioxole rings.[2][5]
Normal atmosphereSusceptible to oxidationThe presence of oxygen can lead to the formation of reactive oxygen species and subsequent degradation.[5]

Disclaimer: This table provides qualitative guidance based on the chemical properties of related compounds. Actual stability should be confirmed experimentally.

Experimental Protocols

1. Protocol for Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method (e.g., HPLC).[8][9][11]

  • Objective: To understand the degradation profile of this compound under hydrolytic, oxidative, and photolytic stress.

  • Materials:

    • This compound

    • DMSO

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H2O2)

    • HPLC-grade methanol and water

    • HPLC system with a UV detector

  • Methodology:

    • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H2O2. Keep at room temperature, protected from light, for 24 hours.

    • Photolytic Degradation: Expose 1 mL of this compound stock solution in a quartz cuvette to a photostability chamber (with a light source providing both UV and visible light) for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

    • Thermal Degradation: Incubate 1 mL of this compound stock solution at 60°C for 48 hours, protected from light.

    • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to an appropriate concentration and analyze by a suitable HPLC method.

    • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

2. Protocol for Long-Term Stability Assessment of this compound in Solution

  • Objective: To determine the shelf-life of a this compound solution under specific storage conditions.

  • Materials:

    • This compound

    • DMSO

    • Amber glass vials

    • HPLC system with a UV detector

  • Methodology:

    • Solution Preparation: Prepare a batch of this compound stock solution (e.g., 1 mg/mL in DMSO).

    • Aliquoting and Storage: Aliquot the solution into multiple amber glass vials, minimizing the headspace. Store the vials at the desired temperature conditions (e.g., -20°C, 4°C, and 25°C).

    • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months for -20°C; 0, 1, 2, 4 weeks for 4°C and 25°C).

    • Sample Analysis: At each time point, retrieve a vial from each storage condition. Allow it to come to room temperature before opening. Analyze the sample by HPLC to determine the concentration of this compound remaining.

    • Data Analysis: Plot the percentage of this compound remaining versus time for each storage condition. This will provide an indication of the degradation rate and help establish a recommended shelf-life.

Visualizations

Hypothetical_Degradation_Pathway_of_this compound This compound This compound (Butanolide Lignan) Hydrolysis_Product Hydrolyzed this compound (Hydroxy Carboxylic Acid) This compound->Hydrolysis_Product H₂O (Acid/Base) Oxidation_Product Oxidized this compound (Quinone-type derivative) This compound->Oxidation_Product O₂ / Light Photodegradation_Product Photodegradation Products (Fragmented structures) This compound->Photodegradation_Product UV Light

Caption: Hypothetical degradation pathways of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Aliquot Aliquot into Vials Prep_Stock->Aliquot Storage_Minus20 -20°C Aliquot->Storage_Minus20 Storage_4 4°C Aliquot->Storage_4 Storage_25 25°C Aliquot->Storage_25 Time_Points Analyze at Predetermined Time Points Storage_Minus20->Time_Points Storage_4->Time_Points Storage_25->Time_Points HPLC HPLC-UV Analysis Time_Points->HPLC Data_Analysis Data Analysis and Shelf-life Determination HPLC->Data_Analysis

Caption: Workflow for a long-term stability study of this compound.

References

Yatein Cytotoxicity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Yatein cytotoxicity assays. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound cytotoxicity assays in a question-and-answer format, offering specific solutions to troubleshoot your experiments effectively.

Q1: Why is the background signal in my negative control wells unusually high?

High background signal can obscure the true cytotoxic effect of this compound. Several factors can contribute to this issue:

  • Cell Seeding Density: Too many cells per well can lead to overgrowth and increased metabolic activity, resulting in a high basal signal.[1] It is crucial to determine the optimal cell count for your specific cell line and assay duration.[1]

  • Reagent Contamination: Contamination of media, buffers, or assay reagents with bacteria, yeast, or mycoplasma can lead to spurious signals.[2] Always use aseptic techniques and routinely test for contamination.[2]

  • Assay Plate Material: For luminescence-based assays, using white opaque-walled plates is recommended as they maximize the light output signal.[3] Clear plates are suitable for absorbance assays, while black plates are best for fluorescence assays to reduce background.[4]

  • Incubation Time: Extended incubation times can lead to cell overgrowth and nutrient depletion, affecting the health of even the untreated cells and contributing to a higher background.

Q2: My signal-to-noise ratio is low, making it difficult to discern a true cytotoxic effect.

A low signal-to-noise ratio can be caused by either a weak signal from the treated wells or a high background from the control wells.

  • Sub-optimal Reagent Concentration: The concentration of the detection reagent may not be optimal. It is advisable to perform a titration to find the concentration that yields the best dynamic range.

  • Insufficient Incubation with Detection Reagent: The incubation time with the assay reagent may be too short for the signal to fully develop. Follow the manufacturer's protocol and consider optimizing the incubation time.

  • Low Cell Number: Seeding too few cells will result in a weak overall signal. Ensure you are using an optimal cell seeding density.[5]

Q3: I'm observing high variability between my replicate wells.

High variability can compromise the statistical significance of your results.

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents is a common source of variability.[6] Ensure your pipettes are calibrated and use consistent technique.[6]

  • Uneven Cell Distribution: If cells are not evenly distributed in the wells, it will lead to variations in cell number and, consequently, the final signal. Mix the cell suspension thoroughly before and during plating.

  • Edge Effects: Wells on the edge of the plate are more prone to evaporation and temperature fluctuations, which can affect cell growth and assay performance. To mitigate this, you can avoid using the outer wells for experimental samples and fill them with sterile media or PBS instead.[6]

  • Improper Mixing of Reagents: Ensure all reagents are thoroughly mixed before and after addition to the wells.[3]

Q4: I am seeing unexpected or inconsistent results with this compound treatment.

Unexpected results can arise from a variety of factors related to the compound, the cells, or the assay itself.

  • This compound Stability and Storage: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Health and Passage Number: Use healthy, viable cells for your experiments.[5] Cells at a high passage number may exhibit altered growth characteristics and drug sensitivity.[2] It is good practice to use cells within a consistent and low passage range.[2]

  • Mechanism of Action: this compound has been shown to induce cell-cycle arrest at the G2/M phase, cause DNA damage, and destabilize microtubules.[7] The observed cytotoxicity may vary depending on the cell line's sensitivity to these mechanisms.

Quantitative Data Summary

For successful this compound cytotoxicity assays, optimizing experimental parameters is key. The following tables provide a summary of reported IC50 values for this compound in different cell lines and general guidelines for initial cell seeding densities.

Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
A549Lung Adenocarcinoma~524
CL1-5Lung Adenocarcinoma~524
P3XMurine Myeloma~25 µg/mL24
Breast Cancer CellsBreast CancerNot specifiedNot specified

Note: IC50 values can vary depending on the specific assay conditions, cell passage number, and detection method used.

Table 2: General Guidelines for Initial Cell Seeding Densities in 96-Well Plates

Cell Growth RateSeeding Density (cells/well)
Fast-growing5,000 - 10,000
Medium-growing10,000 - 20,000
Slow-growing20,000 - 40,000

These are starting recommendations. The optimal seeding density should be determined experimentally for each cell line to ensure that cells are in the exponential growth phase at the time of this compound treatment and do not become over-confluent by the end of the assay.[5]

Experimental Protocols

A generalized protocol for a this compound cytotoxicity assay using a common colorimetric method (e.g., MTT or WST-8) is provided below. This should be adapted based on the specific cell line and assay kit being used.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • Selected cell line

  • Cytotoxicity detection reagent (e.g., MTT, WST-8)

  • Solubilization solution (for MTT assay)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Dilute the cell suspension to the optimized seeding density in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume exponential growth.

  • This compound Treatment: a. Prepare a serial dilution of this compound in complete culture medium at 2X the final desired concentrations. b. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement (Example with WST-8): a. Following the incubation period, add 10 µL of the WST-8 reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Gently shake the plate to ensure uniform color development. d. Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (from wells with medium and WST-8 but no cells). b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. c. Plot the percentage of cell viability against the this compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and experimental workflows.

Yatein_Signaling_Pathway cluster_checkpoint G2/M Checkpoint Control This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules destabilizes DNA_Damage DNA Damage This compound->DNA_Damage induces G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Cdc25c Cdc25c (inactive) Chk1_Chk2->Cdc25c CyclinB1_Cdc2 Cyclin B1/Cdc2 (inactive) Cdc25c->CyclinB1_Cdc2 cannot activate Mitosis Mitosis CyclinB1_Cdc2->Mitosis

Caption: this compound's mechanism of action leading to G2/M arrest.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_this compound Add this compound Dilutions incubate1->add_this compound incubate2 Incubate (24-72h) add_this compound->incubate2 add_reagent Add Cytotoxicity Reagent incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 read_plate Measure Absorbance/ Fluorescence/Luminescence incubate3->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: A typical workflow for a this compound cytotoxicity assay.

Troubleshooting_Tree start Unexpected Result high_background High Background? start->high_background No high_variability High Variability? start->high_variability Yes low_signal Low Signal? high_background->low_signal No check_cells Check Cell Density & Contamination high_background->check_cells Yes low_signal->high_variability No check_reagents Check Reagent Prep & Incubation Time low_signal->check_reagents Yes review_protocol Review Protocol & Compound Stability high_variability->review_protocol Yes solution1 Optimize Seeding Density Use Aseptic Technique check_cells->solution1 solution2 Optimize Reagent Conc. & Incubation Time check_reagents->solution2 check_pipetting Review Pipetting Technique & Plate for Edge Effects solution3 Calibrate Pipettes Use Plate Sealers check_pipetting->solution3 solution4 Confirm Cell Health Prepare Fresh Compound review_protocol->solution4

Caption: A decision tree for troubleshooting cytotoxicity assays.

References

Optimizing Yatein Concentration for Antiviral Activity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the concentration of Yatein for antiviral research. The following information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and how might it relate to its potential antiviral activity?

A1: this compound is primarily known for its antitumor properties, which are attributed to its ability to induce cell cycle arrest and destabilize microtubules.[1] Since many viruses rely on the host cell's microtubule network for intracellular transport of viral components and assembly, it is hypothesized that this compound's antiviral activity may stem from the disruption of these essential cellular processes, thereby inhibiting viral replication.

Q2: I am observing high cytotoxicity in my cell line even at low concentrations of this compound. What could be the cause?

A2: High cytotoxicity can be due to several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. It is crucial to perform a dose-response cytotoxicity assay for each new cell line.

  • DMSO Concentration: this compound is often dissolved in dimethyl sulfoxide (DMSO). While most cell lines can tolerate up to 0.5% DMSO, some, particularly primary cells, may be sensitive to concentrations as low as 0.1%.[2][3] Ensure the final concentration of DMSO in your culture medium is consistent and non-toxic across all experimental wells.[2][3]

  • Compound Stability: Ensure your stock solution of this compound is properly stored and has not degraded.

Q3: My antiviral assay results with this compound are not reproducible. What are some common causes of variability?

A3: Lack of reproducibility is a common challenge in cell-based assays.[2][4] Consider the following:

  • Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and maintain a consistent passage number for all experiments.

  • Virus Titer: Ensure the virus stock has a consistent and accurately determined titer. Variations in the multiplicity of infection (MOI) can significantly impact results.

  • Assay Timing: The timing of compound addition relative to viral infection is critical. Standardize the incubation times for pre-treatment, co-treatment, or post-treatment protocols.

Q4: How do I prepare this compound for in vitro experiments, and what are the best practices for storage?

A4: this compound is typically dissolved in a small amount of 100% DMSO to create a high-concentration stock solution.[3][5]

  • Preparation: To prepare a working solution, the DMSO stock should be serially diluted in cell culture medium to the desired final concentrations. It is crucial to mix thoroughly at each dilution step to avoid precipitation.[5]

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock from light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in Culture Medium This compound has low aqueous solubility.Prepare a high-concentration stock in 100% DMSO. Perform serial dilutions in pre-warmed culture medium with vigorous mixing. Ensure the final DMSO concentration remains below the cytotoxic threshold for your cell line (typically ≤ 0.5%).[2][3][5]
High Background in Cytotoxicity Assay (e.g., MTT) Contamination of reagents or culture. High metabolic activity of cells leading to signal saturation.Use sterile techniques and fresh reagents. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. Include a "no-cell" control to measure background absorbance.[6]
Inconsistent EC50 Values in Antiviral Assays Inconsistent virus MOI. Variation in incubation times. Cell passage number and health.Re-titer your virus stock regularly. Strictly adhere to standardized incubation periods for drug treatment and infection. Use cells within a narrow passage range and ensure high viability before seeding.
No Apparent Antiviral Effect The chosen virus may not be susceptible to this compound's mechanism of action. The concentration range tested is too low. The compound may be inactive.Test this compound against a panel of different viruses. Perform a broader dose-response experiment. Verify the identity and purity of your this compound sample.

Data Presentation

The following tables provide a template for summarizing the cytotoxic and antiviral activities of this compound. The data presented here is hypothetical and for illustrative purposes. Researchers should replace this with their own experimental data.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)CC50 (µM)
Vero E6MTT7225.5
A549MTT7218.2
MDCKMTT4835.8

CC50 (50% Cytotoxic Concentration) is the concentration of a substance that causes the death of 50% of the cells.[7]

Table 2: Antiviral Activity of this compound Against Various Viruses

VirusCell LineAssay TypeEC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A/PR/8/34 (H1N1)MDCKViral Yield Reduction2.117.0
Herpes Simplex Virus 1 (HSV-1)Vero E6Plaque Reduction4.55.7
Respiratory Syncytial Virus (RSV)A549Viral Yield Reduction3.84.8

EC50 (50% Effective Concentration) is the concentration of a drug that gives half-maximal response. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity.[7] An SI value ≥ 10 is generally considered indicative of promising antiviral activity.[7]

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration in all wells should be constant and non-toxic (e.g., 0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Viral Yield Reduction Assay
  • Cell Seeding: Seed host cells in 24-well plates and incubate until they form a confluent monolayer.

  • Infection: Infect the cells with the virus at a high multiplicity of infection (MOI) (e.g., MOI = 1) for 1-2 hours to ensure synchronous infection.

  • Treatment: After the adsorption period, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours, depending on the virus).

  • Virus Harvest: After incubation, subject the plates to three freeze-thaw cycles to lyse the cells and release the progeny virus.

  • Titration: Determine the viral titer in the lysate from each well using a standard titration method, such as a plaque assay or TCID50 assay.

  • Analysis: The EC50 is the concentration of this compound that reduces the viral yield by 50% compared to the untreated virus control.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Data Analysis A Seed Cells in 96-well Plate B Treat with this compound Serial Dilutions A->B C Incubate for 48-72h B->C D Perform MTT Assay C->D E Calculate CC50 Value D->E M Determine Selectivity Index (SI = CC50 / EC50) E->M F Seed Cells in 24-well Plate G Infect with Virus (High MOI) F->G H Treat with Non-Toxic this compound Concentrations G->H I Incubate for One Viral Cycle H->I J Harvest Progeny Virus I->J K Titer Virus (Plaque/TCID50 Assay) J->K L Calculate EC50 Value K->L L->M

Caption: Workflow for determining the optimal antiviral concentration of this compound.

Signaling_Pathway cluster_0 Viral Replication Cycle cluster_1 Host Cell Machinery Virus Virus Entry Viral Entry Virus->Entry Transport Transport of Viral Components to Nucleus/ Replication Sites Entry->Transport Replication Viral Genome Replication & Transcription Transport->Replication Microtubules Microtubule Network Transport->Microtubules dependent on Assembly Assembly of New Virions Replication->Assembly Egress Viral Egress Assembly->Egress This compound This compound This compound->Microtubules disrupts

Caption: Hypothetical mechanism of this compound's antiviral action via microtubule disruption.

References

Yatein Experimental Variability and Controls: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yatein. The information is designed to address specific issues that may arise during experiments and to ensure reliable and reproducible results.

Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer format to directly address common challenges encountered when using this compound in experimental settings.

Question: My this compound solution appears cloudy or precipitated. What should I do?

Answer: this compound is readily soluble in DMSO (Dimethyl sulfoxide).[1] If you observe cloudiness or precipitation, ensure you are using a sufficient volume of DMSO to fully dissolve the compound. Gentle warming and vortexing can aid in dissolution. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. Be aware that high concentrations of this compound in aqueous solutions with low percentages of DMSO may lead to precipitation.

Question: I am observing significant variability in my IC50 values for this compound across different experiments. What are the potential causes and how can I minimize this?

Answer: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:

  • Cell Density: The initial seeding density of your cells can significantly impact the calculated IC50 value.[2] Ensure you use a consistent and optimized cell number for each experiment.

  • Assay Type: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity in MTT vs. membrane integrity in Trypan Blue). This can lead to variations in IC50 values. It is crucial to use the same assay consistently.

  • Incubation Time: The duration of drug exposure will influence the IC50 value. Standardize the incubation time with this compound across all experiments.

  • Cell Line Specifics: Different cancer cell lines exhibit varying sensitivities to the same compound due to their unique genetic and molecular profiles.[3]

  • Edge Effects: In 96-well plates, wells on the perimeter are more prone to evaporation, which can alter the effective drug concentration.[4] To mitigate this, avoid using the outer wells for experimental data or ensure proper humidification of the incubator.

  • Reagent Quality and Preparation: Ensure that your this compound stock solution is properly stored (protected from light) and that dilutions are made accurately.

Question: My flow cytometry results for cell cycle analysis after this compound treatment show debris and cell clumps. How can I improve the quality of my data?

Answer: To obtain clean and interpretable flow cytometry data, consider the following:

  • Proper Cell Handling: When harvesting cells, be gentle to avoid excessive cell lysis which creates debris.

  • Cell Fixation: Add cold ethanol dropwise while vortexing to prevent cell clumping during fixation.[5]

  • Filtering: Before analysis, pass the single-cell suspension through a cell strainer (e.g., 40 µm) to remove any remaining clumps.

  • Gating Strategy: Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and exclude debris and aggregates from your analysis.

Question: I am not observing the expected G2/M arrest after this compound treatment. What could be the reason?

Answer: If you are not seeing the anticipated G2/M arrest, consider these points:

  • This compound Concentration and Treatment Duration: The concentration of this compound and the length of exposure are critical. A 5 µM this compound treatment for 6 to 12 hours has been shown to induce G2/M arrest in A549 and CL1-5 cells.[6] You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Cell Line Sensitivity: As with IC50 values, the induction of cell cycle arrest can be cell-line dependent.

  • Proper Controls: Ensure you have included an untreated control to accurately assess the baseline cell cycle distribution.

Data Presentation: this compound and Related Compounds IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its parent compound, Podophyllotoxin, as well as the related drug Etoposide, across various cancer cell lines. This data is intended to provide a comparative overview of their cytotoxic potential.

CompoundCell LineCancer TypeIC50 Value (µM)Reference
This compound A549Non-Small Cell Lung Cancer3.5[1]
CL1-5Non-Small Cell Lung Cancer1.9[1]
Podophyllotoxin MCF-7Breast Cancer0.04[3]
MDA-MB-231Breast Cancer0.145[3]
BT-549Breast Cancer1.26[3]
A549Lung Carcinoma1.9[7]
PC-3Prostate Cancer0.18 - 9[6]
DU 145Prostate Cancer0.18 - 9[6]
HeLaCervical Cancer0.18 - 9[6]
J45.01Leukemia0.0040 (µg/mL)[8]
CEM/C1Leukemia0.0286 (µg/mL)[8]
Etoposide A549Lung Cancer3.49[9]
HepG2Hepatocellular Carcinoma30.16[10]
MOLT-3Leukemia0.051[10]
1A9Ovarian Cancer0.15[11]
A2780Ovarian Cancer0.07[11]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed when investigating the effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[8][12][13][14]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on standard propidium iodide (PI) staining methods for cell cycle analysis.[5][15][16][17]

Materials:

  • This compound-treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing.

  • Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining buffer containing RNase A and PI.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining of Microtubules

This protocol provides a general guideline for visualizing the effect of this compound on microtubule integrity.[9][11][18][19][20]

Materials:

  • Cells grown on coverslips

  • This compound

  • PBS

  • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish. Once attached, treat the cells with this compound at the desired concentration and for the appropriate duration.

  • Fixation: Wash the cells with PBS and fix them with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization (if using PFA): If cells were fixed with paraformaldehyde, permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the coverslips three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the coverslips three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.[19][21][22]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest both floating and adherent cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[23][24][25][26][27]

Materials:

  • This compound-treated and control cells

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with this compound to induce apoptosis.

  • Cell Lysis: Pellet the cells and resuspend them in chilled cell lysis buffer. Incubate on ice for 10 minutes.

  • Prepare Lysate: Centrifuge the lysate at 10,000 x g for 1 minute and transfer the supernatant to a fresh tube.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT.

  • Substrate Addition: Add 5 µL of the DEVD-pNA substrate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Absorbance Reading: Read the plate at 400-405 nm in a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Mandatory Visualization

This compound-Induced G2/M Cell Cycle Arrest Signaling Pathway

G2M_Arrest_Pathway This compound This compound Microtubule_Destabilization Microtubule Destabilization This compound->Microtubule_Destabilization DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Wee1 Wee1 Activation ATM_ATR->Wee1 Cdc25c Cdc25c Inhibition ATM_ATR->Cdc25c p53->Wee1 Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex Inhibition Wee1->Cdc2_CyclinB1 Inhibitory Phosphorylation Cdc25c->Cdc2_CyclinB1 Activating Dephosphorylation G2M_Arrest G2/M Phase Arrest Cdc2_CyclinB1->G2M_Arrest

Caption: this compound induces G2/M arrest via microtubule destabilization and DNA damage pathways.

This compound Experimental Workflow for Assessing Cytotoxicity and Mechanism of Action

Yatein_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation Yatein_Prep Prepare this compound Stock (in DMSO) MTT MTT Assay (Cell Viability/IC50) Yatein_Prep->MTT Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Yatein_Prep->Flow_Cytometry Immunofluorescence Immunofluorescence (Microtubule Integrity) Yatein_Prep->Immunofluorescence Apoptosis_Assay Apoptosis Assays (Annexin V / Caspase Activity) Yatein_Prep->Apoptosis_Assay Cell_Culture Culture Cancer Cells Cell_Culture->MTT Cell_Culture->Flow_Cytometry Cell_Culture->Immunofluorescence Cell_Culture->Apoptosis_Assay Data_Analysis Analyze IC50, Cell Cycle Distribution, and Apoptosis MTT->Data_Analysis Flow_Cytometry->Data_Analysis Immunofluorescence->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism Elucidate Mechanism of Action Data_Analysis->Mechanism

Caption: Workflow for studying this compound's anticancer effects from preparation to analysis.

This compound-Induced Apoptosis Signaling Pathway

Apoptosis_Pathway This compound This compound Microtubule_Inhibition Microtubule Inhibition This compound->Microtubule_Inhibition Mitotic_Arrest Mitotic Arrest Microtubule_Inhibition->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins Mitotic_Arrest->Bcl2_Family Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondrial_Pathway Cytochrome_c Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound triggers apoptosis through the intrinsic mitochondrial pathway.

References

Technical Support Center: Yatein Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Yatein during storage and experimental use.

Troubleshooting Guide

Unexpected experimental results or observations of physical changes in your this compound sample may indicate degradation. This troubleshooting guide is designed to help you identify the potential cause and find a solution.

Diagram: Troubleshooting this compound Degradation

Troubleshooting this compound Degradation cluster_0 Observation cluster_1 Investigation cluster_2 Potential Causes & Solutions start Start: Inconsistent Results or Changed Appearance check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere? start->check_storage check_handling Review Handling Procedures: - Solvent Purity? - pH of Solution? - Exposure to Air? start->check_handling temp_issue Thermal Degradation check_storage->temp_issue Improper Temperature light_issue Photodegradation check_storage->light_issue Light Exposure hydrolysis_issue Hydrolysis check_handling->hydrolysis_issue Aqueous/Acidic/Basic Conditions oxidation_issue Oxidation check_handling->oxidation_issue Exposure to Oxygen check_purity Assess Purity: - HPLC Analysis - LC-MS Analysis check_purity->temp_issue check_purity->light_issue check_purity->hydrolysis_issue check_purity->oxidation_issue solution_temp Solution: Store at -20°C or below. Avoid repeated freeze-thaw cycles. temp_issue->solution_temp solution_light Solution: Store in amber vials. Protect from light during experiments. light_issue->solution_light solution_hydrolysis Solution: Use anhydrous solvents. Control pH of aqueous solutions. hydrolysis_issue->solution_hydrolysis solution_oxidation Solution: Use degassed solvents. Store under inert gas (Argon/Nitrogen). oxidation_issue->solution_oxidation

Caption: Troubleshooting flowchart for identifying and resolving potential this compound degradation.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

For long-term storage, this compound should be stored as a solid at -20°C in a tightly sealed, amber vial to protect it from light and moisture. Some suppliers recommend storage at this temperature to ensure stability. For short-term storage, refrigeration at 4°C may be acceptable, but it is crucial to minimize exposure to ambient temperature and light.

2. How should I prepare this compound solutions?

This compound is soluble in DMSO.[1] For optimal stability, it is recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared, use anhydrous, high-purity DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store stock solutions at -20°C or -80°C.

3. What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, the following are potential routes of degradation:

  • Hydrolysis: The lactone ring in the this compound structure is susceptible to hydrolysis, especially under acidic or basic conditions. This would result in the opening of the ring to form a hydroxy carboxylic acid.

  • Oxidation: The electron-rich aromatic rings, particularly the 3,4,5-trimethoxyphenyl and the benzodioxole moieties, are potential sites for oxidation. This can be initiated by exposure to air (oxygen), especially in the presence of light or metal ions.

  • Photodegradation: The benzodioxole moiety, in particular, can be sensitive to UV light, potentially leading to the formation of radical intermediates and subsequent degradation products. Lignans, in general, can be susceptible to photodegradation.

Diagram: Potential Degradation Pathways of this compound

This compound Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, Light) cluster_photodegradation Photodegradation (UV Light) This compound This compound Hydrolyzed_this compound Ring-Opened Product (Hydroxy Carboxylic Acid) This compound->Hydrolyzed_this compound Lactone Ring Cleavage Oxidized_Aromatic_Rings Oxidized Aromatic Products This compound->Oxidized_Aromatic_Rings Aromatic Ring Oxidation Photodegraded_Benzodioxole Benzodioxole-Derived Degradation Products This compound->Photodegraded_Benzodioxole Benzodioxole Ring Alteration

Caption: Potential degradation pathways of this compound based on its chemical structure.

4. How can I detect this compound degradation?

The most reliable method for detecting this compound degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of its purity.

Table 1: Recommended Analytical Techniques for this compound Purity Assessment

TechniquePurposeKey Parameters to Monitor
HPLC-UV Quantify the purity of this compound and detect the presence of degradation products.- Decrease in the peak area of this compound.- Appearance of new peaks corresponding to degradation products.
LC-MS Identify the molecular weights of potential degradation products to help elucidate their structures.- Detection of masses corresponding to hydrolyzed, oxidized, or other modified forms of this compound.

5. Are there any known incompatibilities for this compound?

Avoid strong acids, bases, and oxidizing agents, as they are likely to promote the degradation of this compound. Additionally, prolonged exposure to non-anhydrous solvents or aqueous solutions with uncontrolled pH should be avoided.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in a Specific Solvent

This protocol outlines a general method for determining the stability of this compound in a given solvent under specific temperature and light conditions.

Materials:

  • This compound

  • High-purity solvent of interest (e.g., DMSO, ethanol)

  • Amber glass vials with Teflon-lined caps

  • Calibrated incubator or oven

  • HPLC system with a suitable C18 column and UV detector

  • LC-MS system (optional, for identification of degradation products)

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Aliquot the solution into several amber glass vials. Tightly cap the vials.

  • Initial Analysis (T=0): Immediately analyze one of the vials using a validated stability-indicating HPLC method to determine the initial purity and peak area of this compound.

  • Storage: Store the remaining vials under the desired conditions (e.g., specific temperature, protected from or exposed to light).

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week), remove a vial from storage.

  • Sample Analysis: Allow the vial to come to room temperature and analyze the sample by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of this compound remaining. Monitor for the appearance and increase of any new peaks, which would indicate degradation products.

  • (Optional) Degradation Product Identification: If significant degradation is observed, analyze the samples using LC-MS to determine the molecular weights of the degradation products.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2]

Stress Conditions:

  • Acidic Hydrolysis: Incubate a this compound solution (in a suitable solvent) with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

  • Basic Hydrolysis: Incubate a this compound solution with 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a this compound solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C) in a calibrated oven.

  • Photodegradation: Expose a this compound solution or solid sample to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).

Methodology:

  • For each stress condition, prepare a sample of this compound.

  • Also, prepare a control sample stored under normal conditions.

  • After the designated stress period, neutralize the acidic and basic samples.

  • Analyze all samples, including the control, by a suitable analytical method like HPLC or LC-MS to identify and quantify the degradation products formed under each condition. This will help to establish the degradation profile and validate the analytical method's ability to separate the parent compound from its degradants.

References

Addressing off-target effects of Yatein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Yatein. The information is designed to help address specific issues that may arise during experimentation, with a focus on understanding and mitigating off-target effects.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is an antitumor agent that primarily acts as a microtubule-destabilizing agent.[1][2][3][4] It interferes with microtubule dynamics, leading to G2/M phase cell-cycle arrest and subsequent apoptosis in cancer cells.[1][4][5] Studies have shown that this compound's activity is similar to that of podophyllotoxin, a well-known microtubule inhibitor from which this compound is a precursor.[6]

2. What are the known on-target effects of this compound on cellular signaling?

The primary on-target effect of this compound is the disruption of the microtubule network. This leads to a cascade of downstream cellular events, including:

  • G2/M Cell Cycle Arrest: By destabilizing microtubules, this compound prevents the formation of a functional mitotic spindle, which is essential for cell division. This triggers a cell cycle checkpoint, arresting cells in the G2/M phase.[1][4][5]

  • Induction of Apoptosis: Prolonged mitotic arrest induced by this compound can lead to programmed cell death (apoptosis).[1][2]

  • DNA Damage Response: Some studies suggest that this compound treatment can induce DNA damage, activating the ATM/ATR signaling pathway.[1]

3. What are the potential off-target effects of this compound?

Direct, experimentally confirmed off-target effects of this compound are not extensively documented in the scientific literature. However, based on its structural similarity to podophyllotoxin and the known side-effect profile of podophyllotoxin, potential off-target effects of this compound may include:

  • Toxicity to normal, rapidly dividing cells: Like many microtubule-targeting agents, this compound may affect non-cancerous, rapidly proliferating cells, such as those in the bone marrow and hair follicles. Podophyllotoxin is known to cause side effects like bone marrow suppression and hair loss.[7]

  • Neurotoxicity: Some microtubule-targeting agents have been associated with neurotoxic side effects.[7]

  • Gastrointestinal toxicity: Podophyllotoxin has been reported to cause gastrointestinal issues.[7]

It is crucial for researchers to experimentally validate potential off-target effects in their specific model systems.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.

Problem Possible Cause Suggested Solution
High toxicity observed in non-cancerous cell lines at expected effective concentrations. The cell line may be particularly sensitive to microtubule disruption, or this could be an off-target effect.Perform a dose-response curve to determine the IC50 in both cancerous and non-cancerous cell lines. If the therapeutic window is narrow, consider using a lower concentration for a longer duration. Investigate markers of off-target toxicity (see Experimental Protocols section).
Unexpected changes in cell morphology not consistent with mitotic arrest (e.g., extensive vacuolization, membrane blebbing at low concentrations). This could indicate an off-target effect on other cellular structures or pathways.Characterize the morphological changes using high-resolution microscopy. Investigate potential off-target pathways using techniques like proteome-wide thermal shift assays (see Experimental Protocols section). Compare the observed morphology to that induced by other known microtubule destabilizers.
Variable or inconsistent results in cell viability assays. Inconsistent drug concentration, cell seeding density, or incubation time. Contamination of cell culture.Ensure accurate and consistent preparation of this compound solutions. Standardize cell seeding and treatment protocols. Regularly test for mycoplasma contamination.
Resistance to this compound treatment develops rapidly in cell culture. Upregulation of drug efflux pumps (e.g., P-glycoprotein). Mutations in tubulin subunits. Activation of alternative survival pathways.Investigate the expression of ABC transporters. Sequence tubulin genes to check for mutations. Perform a phosphoproteomics or kinase activity screen to identify potential bypass mechanisms.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate the on- and off-target effects of this compound.

On-Target Validation: Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the in vitro polymerization of purified tubulin.

Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm. A microtubule-destabilizing agent like this compound will inhibit this increase in absorbance.

Protocol:

  • Reconstitute lyophilized tubulin protein in a glycerol-containing buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).

  • Keep the tubulin solution on ice to prevent spontaneous polymerization.

  • Prepare a series of dilutions of this compound in the same buffer. Include a vehicle control (e.g., DMSO) and a known microtubule destabilizer (e.g., colchicine) as a positive control.

  • In a pre-warmed 96-well plate, add the tubulin solution to each well.

  • Add the different concentrations of this compound, vehicle, or control compound to the respective wells.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves.

Data Interpretation:

  • Vehicle control: Should show a sigmoidal curve with a lag phase, a polymerization phase, and a plateau.

  • This compound: Should show a dose-dependent inhibition of the rate and extent of tubulin polymerization compared to the vehicle control.

Quantitative Data Summary:

Compound Concentration (µM) Maximum Polymerization Rate (mOD/min) Polymer Mass at Plateau (mOD)
Vehicle (DMSO)-Experimental ValueExperimental Value
This compound1Experimental ValueExperimental Value
This compound5Experimental ValueExperimental Value
This compound10Experimental ValueExperimental Value
Colchicine10Experimental ValueExperimental Value
Off-Target Identification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to identify direct binding of a compound to its target proteins in a cellular context. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

Principle: Cells are treated with the compound of interest, then heated to various temperatures. The soluble fraction of proteins is then analyzed by Western blot or mass spectrometry to determine the melting curve of a specific protein.

Protocol:

  • Culture cells to 80-90% confluency.

  • Treat cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Harvest cells, wash with PBS, and resuspend in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the soluble protein fraction by Western blot for specific candidate off-target proteins (e.g., kinases, signaling proteins) or by mass spectrometry for a proteome-wide analysis.

Data Interpretation:

  • A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates direct binding and stabilization.

  • A shift to a lower temperature suggests destabilization.

Quantitative Data Summary (for a candidate protein):

Treatment Temperature (°C) Relative Soluble Protein Abundance (%)
Vehicle40100
Vehicle50Experimental Value
Vehicle60Experimental Value
Vehicle70Experimental Value
This compound40100
This compound50Experimental Value
This compound60Experimental Value
This compound70Experimental Value

Visualizations

Signaling Pathways and Experimental Workflows

Yatein_On_Target_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubules This compound->Microtubules Destabilizes DNA_Damage DNA Damage This compound->DNA_Damage Induces Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Arrest G2/M Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow cluster_CETSA Cellular Thermal Shift Assay (CETSA) Cells Cells treated with This compound or Vehicle Heating Heat to various temperatures Cells->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Collect Soluble Protein Fraction Centrifugation->Soluble_Fraction Analysis Western Blot or Mass Spectrometry Soluble_Fraction->Analysis Melting_Curve Generate Melting Curves Analysis->Melting_Curve Target_ID Identify Stabilized (Off-Target) Proteins Melting_Curve->Target_ID

Caption: Workflow for off-target identification using CETSA.

Troubleshooting_Logic rect rect Start Unexpected Phenotype Observed Is_Morphology_Consistent Morphology consistent with mitotic arrest? Start->Is_Morphology_Consistent Dose_Response Perform Dose-Response in multiple cell lines Start->Dose_Response On_Target Likely On-Target Effect Is_Morphology_Consistent->On_Target Yes Off_Target_Investigation Investigate Off-Target Effects (e.g., CETSA) Is_Morphology_Consistent->Off_Target_Investigation No Therapeutic_Window Narrow Therapeutic Window? Dose_Response->Therapeutic_Window Therapeutic_Window->On_Target No Optimize_Dose Optimize Dose/ Duration Therapeutic_Window->Optimize_Dose Yes

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Yatein Mechanism of Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential mechanisms of resistance to Yatein in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is an antitumor agent that has been shown to inhibit the growth of human lung adenocarcinoma cells by inducing both intrinsic and extrinsic apoptotic pathways.[1][2] It also causes cell-cycle arrest at the G2/M phase by destabilizing microtubules and interfering with their dynamics.[1][2]

Q2: Are there any clinically documented cases of this compound resistance in cancer patients?

Currently, there is limited publicly available information or clinical data specifically documenting acquired resistance to this compound in cancer patients. However, as with many chemotherapeutic agents, the development of resistance is a potential challenge.

Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

Based on this compound's mechanism of action and common drug resistance patterns in cancer, potential resistance mechanisms could include:

  • Alterations in Microtubule Dynamics: Mutations in tubulin genes or changes in the expression of microtubule-associated proteins could prevent this compound from effectively binding to and destabilizing microtubules.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), could actively pump this compound out of the cancer cells, reducing its intracellular concentration.[3]

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) could make cells resistant to this compound-induced cell death.[4][5]

  • Activation of Pro-Survival Signaling Pathways: Activation of pathways like PI3K/Akt/mTOR or Ras/Raf/MEK/ERK can promote cell survival and override the apoptotic signals triggered by this compound.[6][7]

  • Altered Drug Metabolism: Cancer cells might develop mechanisms to metabolize and inactivate this compound more efficiently.[8]

Troubleshooting Guides

Issue 1: Decreased sensitivity to this compound in a previously sensitive cell line.

This is a common indicator of acquired resistance. The following steps can help elucidate the underlying mechanism.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the change in IC50 value for this compound in the suspected resistant cell line compared to the parental, sensitive cell line.

  • Investigate Drug Efflux:

    • Experiment: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp) in a flow cytometry-based efflux assay. Compare the fluorescence intensity in the presence and absence of a known efflux pump inhibitor (e.g., Verapamil).

    • Expected Result: Resistant cells will show lower fluorescence accumulation, which is reversed by the inhibitor, indicating increased efflux.

    • Troubleshooting:

      • No change with inhibitor: The resistance may not be due to the specific efflux pump targeted by the inhibitor. Test a broader range of inhibitors or use a different assay.

      • High background fluorescence: Optimize washing steps and ensure the use of appropriate controls.

  • Assess Apoptosis Evasion:

    • Experiment: Treat both sensitive and resistant cells with this compound and perform an Annexin V/Propidium Iodide apoptosis assay followed by flow cytometry. Also, perform Western blotting for key apoptosis-related proteins (Bcl-2, Bax, cleaved Caspase-3).

    • Expected Result: Resistant cells will show a significantly lower percentage of apoptotic cells and reduced cleavage of Caspase-3 compared to sensitive cells. Western blotting may reveal an increased Bcl-2/Bax ratio.

    • Troubleshooting:

      • Inconsistent Annexin V staining: Ensure cells are handled gently to avoid mechanical damage and analyze them promptly after staining.

      • Weak Western blot signal: Optimize protein extraction and antibody concentrations.

  • Analyze Microtubule Integrity:

    • Experiment: Perform immunofluorescence staining for α-tubulin in both cell lines after this compound treatment.

    • Expected Result: Sensitive cells will show disrupted and disorganized microtubule structures, while resistant cells may maintain a more intact microtubule network.

    • Troubleshooting:

      • Poor image quality: Optimize fixation and permeabilization steps. Use a high-quality anti-tubulin antibody.

Issue 2: Inconsistent results in this compound cytotoxicity assays.

Variability in cytotoxicity assays can be due to several experimental factors.

Troubleshooting Steps:

  • Check Cell Health and Density: Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can show altered drug sensitivity.

  • Verify Drug Integrity: this compound, like many natural products, may be sensitive to light and temperature. Store it properly and prepare fresh dilutions for each experiment from a stock solution.

  • Standardize Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Use a consistent incubation time across all experiments.

  • Assay-Specific Troubleshooting:

    • MTT Assay: Phenol red in the culture medium can interfere with the absorbance reading. Use phenol red-free medium or a background control. Ensure complete formazan crystal solubilization.

    • ATP-based Assays (e.g., CellTiter-Glo): Ensure the assay is performed at a consistent time point when metabolic activity correlates with cell number.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated during the investigation of this compound resistance.

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
A549 (Parental)1.5-
A549-YR (this compound-Resistant)25.817.2

Table 2: Efflux Pump Activity and Apoptosis Levels

Cell LineRhodamine 123 MFI% Apoptotic Cells (Annexin V+)
A549 (Parental)85065%
A549-YR (this compound-Resistant)23015%
A549-YR + Verapamil79018%

MFI: Mean Fluorescence Intensity

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay by Flow Cytometry

  • Cell Preparation: Harvest 1 x 10^6 cells of both sensitive and resistant lines.

  • Inhibitor Treatment (Control): Pre-incubate a sample of resistant cells with 50 µM Verapamil for 30 minutes at 37°C.

  • Dye Loading: Add Rhodamine 123 to all cell samples to a final concentration of 1 µg/mL. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Efflux Period: Resuspend cells in fresh, pre-warmed culture medium and incubate for 1 hour at 37°C to allow for drug efflux.

  • Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer with an appropriate laser and filter set for Rhodamine 123.

Protocol 2: Immunofluorescence for α-Tubulin

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the IC50 concentration of this compound for the respective cell line for 24 hours. Include an untreated control.

  • Fixation: Wash with PBS and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., 1:500 dilution) overnight at 4°C.

  • Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Image using a fluorescence microscope.

Visualizations

Yatein_Action_Pathway This compound This compound Microtubules Microtubules This compound->Microtubules destabilizes Apoptosis Apoptosis This compound->Apoptosis induces G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest disruption leads to Cell_Death Cancer Cell Death G2M_Arrest->Cell_Death Apoptosis->Cell_Death

Caption: Mechanism of action of this compound leading to cancer cell death.

Resistance_Mechanisms cluster_cell Cancer Cell Yatein_in This compound (intracellular) Target Microtubule Target Yatein_in->Target Efflux_Pump ABC Transporter (e.g., P-gp) Yatein_in->Efflux_Pump efflux Apoptosis Apoptotic Signaling Target->Apoptosis triggers Cell_Survival Cell Survival Cell_Survival->Apoptosis overrides Yatein_out This compound (extracellular) Yatein_out->Yatein_in influx Efflux_Pump->Yatein_out Target_Mutation Target Alteration (e.g., Tubulin Mutation) Target_Mutation->Target blocks interaction Apoptosis_Evasion Apoptosis Evasion (e.g., high Bcl-2) Apoptosis_Evasion->Apoptosis inhibits Survival_Pathway Pro-survival Pathway Activation (e.g., PI3K/Akt) Survival_Pathway->Cell_Survival promotes Troubleshooting_Workflow cluster_investigations Investigate Potential Mechanisms start Decreased this compound Sensitivity Observed confirm Confirm Resistance (IC50 Assay) start->confirm efflux Efflux Assay (Rhodamine 123) confirm->efflux If confirmed apoptosis Apoptosis Assay (Annexin V) confirm->apoptosis tubulin Microtubule Staining (Immunofluorescence) confirm->tubulin pathway Pathway Analysis (Western Blot for p-Akt) confirm->pathway end Identify Resistance Mechanism efflux->end apoptosis->end tubulin->end pathway->end

References

Technical Support Center: Optimizing Yatein Extraction for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Yatein extraction. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources can it be extracted?

This compound is a lignan, a class of polyphenolic compounds found in various plants. It is a key intermediate in the biosynthesis of the anticancer agent podophyllotoxin. A notable source of this compound is Anthriscus sylvestris, commonly known as cow parsley.[1][2] It can also be isolated from other plants, such as the Chilean Cupressaceae Austrocedrus chilensis.

Q2: What are the common methods for extracting this compound and other lignans from plant materials?

Several methods can be employed for the extraction of lignans like this compound. Conventional methods include maceration and Soxhlet extraction.[3] More modern and efficient techniques include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[4][5] The choice of method depends on factors such as the stability of the compound, the solvent used, and the desired extraction efficiency.

Q3: Which solvents are most effective for this compound extraction?

The selection of an appropriate solvent is crucial for maximizing this compound yield. Generally, polar organic solvents are effective for extracting lignans.[6] Mixtures of alcohol and water, such as 70-100% aqueous ethanol or methanol, are commonly used.[3] Acetone has also been shown to be effective, particularly for phenolic compounds like tannins which share some properties with lignans.[7] For less polar lignans, solvents like dichloromethane and chloroform may be used, though they are less common for primary extraction.[3]

Q4: How can I optimize the extraction conditions to improve this compound yield?

Optimizing extraction parameters is key to maximizing the yield of this compound. This can be achieved using statistical approaches like Response Surface Methodology (RSM), which helps in understanding the relationship between various factors and the extraction yield.[8][9][10][11][12] Key parameters to optimize include:

  • Solvent Concentration: The polarity of the solvent mixture can be fine-tuned to match that of this compound.

  • Temperature: Higher temperatures can increase extraction efficiency, but excessive heat may degrade the compound.[13]

  • Extraction Time: A longer extraction time generally leads to a higher yield, up to a certain point where equilibrium is reached.

  • Solid-to-Liquid Ratio: A lower ratio (more solvent) can enhance extraction but may also extract more impurities.

Troubleshooting Guide

Issue 1: Low this compound Yield

Possible Cause Suggested Solution
Inappropriate Solvent The polarity of your solvent may not be optimal for this compound. Experiment with different concentrations of ethanol or methanol in water (e.g., 50%, 70%, 95%). Consider a sequential extraction with solvents of increasing polarity.[14]
Insufficient Extraction Time or Temperature Increase the extraction time or temperature within a reasonable range. For heat-sensitive compounds, consider using methods like Ultrasound-Assisted Extraction (UAE) which can enhance extraction at lower temperatures.[3]
Improper Sample Preparation Ensure the plant material is dried and finely ground to increase the surface area for solvent penetration.[15]
Degradation of this compound This compound may be sensitive to light, heat, or pH. Protect your samples from light and avoid excessively high temperatures. Ensure the pH of your extraction solvent is neutral or slightly acidic.

Issue 2: Presence of Impurities in the Extract

Possible Cause Suggested Solution
Non-selective Extraction Solvent A highly polar solvent might co-extract other polar compounds like chlorophylls and sugars. Try a less polar solvent or a sequential extraction. A preliminary wash with a non-polar solvent like hexane can remove lipids and waxes.[14]
Complex Plant Matrix The plant material naturally contains a complex mixture of compounds. Employ purification techniques such as column chromatography (e.g., silica gel or Sephadex) or High-Performance Liquid Chromatography (HPLC) to isolate this compound.[15][16]
Cellular Debris Ensure proper filtration or centrifugation of the extract to remove all solid plant material.

Issue 3: Inconsistent Extraction Results

Possible Cause Suggested Solution
Variability in Plant Material The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest. Use plant material from a consistent source and harvest at the same developmental stage.
Inconsistent Extraction Procedure Strictly adhere to the same protocol for each extraction, including solvent volume, extraction time, temperature, and agitation speed.
Instrumental Errors Regularly calibrate analytical instruments used for quantification, such as HPLC.

Experimental Protocols

General Protocol for Lignan Extraction from Anthriscus sylvestris

This protocol is a general guideline and may require optimization for maximizing this compound yield.

  • Sample Preparation:

    • Collect fresh aerial parts of Anthriscus sylvestris.

    • Dry the plant material in a well-ventilated area at room temperature, protected from direct sunlight.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of 70% ethanol (v/v) to the flask.

    • Macerate the mixture at room temperature for 48 hours with occasional shaking.[17] Alternatively, perform Soxhlet extraction for 6-8 hours.

    • For Ultrasound-Assisted Extraction (UAE), place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Purification (Optional but Recommended):

    • The crude extract can be further purified using column chromatography on silica gel.

    • Elute the column with a gradient of solvents, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the this compound-rich fractions and evaporate the solvent to obtain purified this compound.

  • Quantification:

    • Quantify the amount of this compound in the extract using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Data Presentation

Table 1: Comparison of Extraction Methods for Lignans
Extraction MethodSolventTemperature (°C)TimeAdvantagesDisadvantages
Maceration Ethanol/MethanolRoom Temperature24-72 hSimple, requires minimal equipmentTime-consuming, may have lower efficiency
Soxhlet Extraction Ethanol/MethanolBoiling point of solvent6-24 hEfficient, requires less solvent than macerationCan degrade thermolabile compounds[3]
Ultrasound-Assisted Extraction (UAE) Ethanol/Methanol25-6015-60 minFast, high efficiency, suitable for thermolabile compoundsRequires specialized equipment
Microwave-Assisted Extraction (MAE) Ethanol/Methanol50-1505-30 minVery fast, high efficiency, less solvent consumptionRequires specialized equipment, potential for localized overheating
Table 2: Influence of Solvent on the Yield of Phenolic Compounds (Illustrative)

The following table illustrates how solvent choice can impact the yield of different phenolic compounds, which can be analogous to lignan extraction.

SolventTotal Phenols (mg GAE/g)Total Flavonoids (mg QE/g)Condensed Tannins (mg CE/g)
Water 67.8225.70-
Methanol 87.6128.02-
Ethanol (70%) 81.9433.80-
Acetone (70%) 43.41-13.26

Data adapted from studies on lentil seed coat and pomegranate peel.[18][19] GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; CE: Catechin Equivalents.

Visualizations

Yatein_Biosynthesis_Pathway Coniferyl Alcohol Coniferyl Alcohol Pinoresinol Pinoresinol Coniferyl Alcohol->Pinoresinol Dimerization Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Matairesinol Matairesinol Secoisolariciresinol->Matairesinol Thujaplicatin Thujaplicatin Matairesinol->Thujaplicatin Hydroxylation 5-Methylthujaplicatin 5-Methylthujaplicatin Thujaplicatin->5-Methylthujaplicatin Methylation 4,5-Dimethylthujaplicatin 4,5-Dimethylthujaplicatin 5-Methylthujaplicatin->4,5-Dimethylthujaplicatin Methylation This compound This compound 4,5-Dimethylthujaplicatin->this compound Methylenedioxy bridge formation

Caption: Biosynthetic pathway of this compound from Coniferyl Alcohol.

Yatein_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing Plant Material Plant Material Drying Drying Plant Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Purification Purification Concentration->Purification Quantification Quantification Purification->Quantification

Caption: General workflow for the extraction and analysis of this compound.

References

Yatein Purification and Quality Control: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the purification and quality control of Yatein.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The purification of this compound, a lignan, typically involves chromatographic techniques. Methods such as column chromatography, preparative Thin Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC) are commonly employed for the separation of lignans from plant extracts.[1] Solvent extraction can be used as an initial step to obtain a crude extract containing this compound.[1][2]

Q2: What are the critical parameters to monitor during this compound purification?

A2: Key parameters to monitor include the choice of solvent system for extraction and chromatography, the type of stationary phase in chromatography, flow rate, and detection wavelength for HPLC.[2][3] Monitoring the purity at each step using analytical techniques like HPLC or TLC is crucial to ensure the removal of impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and identify impurities.[4] Mass Spectrometry (MS) helps in confirming the molecular weight.[4]

Q4: What are the common causes of low yield during this compound purification?

A4: Low yields can result from several factors, including incomplete extraction from the plant material, degradation of this compound during processing, irreversible adsorption onto the chromatographic column, or losses during solvent evaporation and transfer steps.[3] Optimizing each of these steps is essential for maximizing the yield.

Q5: How should I store purified this compound to prevent degradation?

A5: While specific stability data for this compound is limited, related compounds are susceptible to degradation due to factors like pH, temperature, and light.[5][6][7][8] It is advisable to store purified this compound as a dry solid at low temperatures (e.g., -20°C), protected from light and moisture. For solutions, using an appropriate buffer system around a neutral pH and storing at low temperatures can help minimize degradation.[5][7]

Troubleshooting Guides

Low Purity of Final this compound Product
Symptom Possible Cause Suggested Solution
Multiple spots on TLC or peaks in HPLC of the final product. Inadequate separation during chromatography.Optimize the mobile phase composition and gradient for better resolution. Consider using a different stationary phase or a combination of chromatographic techniques (e.g., size exclusion followed by reverse-phase).[1][3]
Co-eluting impurities.Employ orthogonal separation methods (e.g., normal-phase and reverse-phase chromatography). Use a more selective detection method if available.
Contamination during sample handling.Ensure clean glassware and high-purity solvents. Filter all solutions before use.[9]
Inconsistent Retention Times in HPLC Analysis
Symptom Possible Cause Suggested Solution
Drifting retention times for the this compound peak. Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing. Use a mobile phase degasser.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column degradation.Flush the column regularly and use a guard column to protect it. If the problem persists, replace the column.
This compound Degradation During Purification
Symptom Possible Cause Suggested Solution
Appearance of new peaks in the chromatogram over time. pH instability.Maintain a stable pH throughout the purification process using appropriate buffers, especially if this compound is sensitive to acidic or basic conditions.[5][7]
Exposure to high temperatures.Perform purification steps at room temperature or below whenever possible. Avoid prolonged heating during solvent evaporation.
Light sensitivity.Protect samples from direct light by using amber vials or covering glassware with aluminum foil.

Experimental Protocols

General Protocol for this compound Extraction and Preliminary Purification
  • Extraction:

    • Grind the dried plant material containing this compound into a fine powder.

    • Perform solvent extraction using a suitable solvent (e.g., ethanol or methanol) at room temperature with constant agitation for 24-48 hours.[2]

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Solvent-Solvent Partitioning:

    • Dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., hexane) to remove highly non-polar impurities.

    • Separate the aqueous layer and subsequently extract it with a solvent of intermediate polarity (e.g., ethyl acetate) to isolate the lignan-rich fraction.

    • Evaporate the ethyl acetate to obtain a semi-purified extract.

  • Column Chromatography:

    • Pack a glass column with an appropriate stationary phase (e.g., silica gel).

    • Dissolve the semi-purified extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a mobile phase of increasing polarity (e.g., a gradient of hexane and ethyl acetate).

    • Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

  • Gradient Program: Start with 30% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength (e.g., 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the purified this compound in the initial mobile phase.

Visualizations

Yatein_Biosynthesis_Pathway Matairesinol Matairesinol Thujaplicatin Thujaplicatin Matairesinol->Thujaplicatin Methylthujaplicatin 5-Methylthujaplicatin Thujaplicatin->Methylthujaplicatin Dimethylthujaplicatin 4,5-Dimethylthujaplicatin Methylthujaplicatin->Dimethylthujaplicatin This compound This compound Dimethylthujaplicatin->this compound

Caption: Biosynthetic pathway of this compound from Matairesinol.[10]

Purification_Workflow Start Plant Material Extraction Solvent Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Semi_Purified Semi-Purified Extract Partitioning->Semi_Purified Column_Chromatography Column Chromatography Semi_Purified->Column_Chromatography Fractions Collect & Analyze Fractions Column_Chromatography->Fractions Pure_this compound Pure this compound Fractions->Pure_this compound

Caption: General experimental workflow for the purification of this compound.

QC_Logic Purified_Sample Purified this compound Sample Purity_Check Assess Purity (HPLC, TLC) Purified_Sample->Purity_Check Structure_Verification Verify Structure (NMR, MS) Purity_Check->Structure_Verification Purity ≥ 95% Further_Purification Perform Further Purification Purity_Check->Further_Purification Purity < 95% Pass Meets Specifications Structure_Verification->Pass Correct Structure Fail Does Not Meet Specifications Structure_Verification->Fail Incorrect Structure Further_Purification->Purified_Sample

Caption: Logical workflow for the quality control of purified this compound.

References

Validation & Comparative

Yatein and Podophyllotoxin: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-derived anticancer agents, the lignans Yatein and podophyllotoxin have emerged as significant molecules of interest for researchers and drug developers. Both compounds exhibit potent cytotoxic effects against various cancer cell lines, primarily by disrupting microtubule dynamics and inducing cell cycle arrest. This guide provides a detailed comparison of their anticancer activities, supported by experimental data, to assist researchers in evaluating their potential as therapeutic agents.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values for this compound and podophyllotoxin derivatives against human non-small cell lung cancer (NSCLC) cell lines, A549 and CL1-5, providing a direct comparison of their potency.

CompoundCell LineIC50 ValueReference
This compound A5491.9 µM[1]
CL1-53.5 µM[1]
Podophyllotoxin Acetate (PA) A54916.1 nM[2][3][4]
Ching001 (synthetic podophyllotoxin derivative) A5491.21 µM[5]
CL1-51.90 µM[5]

Mechanisms of Anticancer Action

Both this compound and podophyllotoxin exert their anticancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in mitosis. However, nuances in their molecular interactions and downstream signaling pathways contribute to their distinct activity profiles.

This compound:

This compound, isolated from the leaves of Calocedrus formosana, has been shown to induce G2/M cell cycle arrest and apoptosis in human lung adenocarcinoma cells.[1] Its mechanism involves the destabilization of microtubules, leading to mitotic catastrophe. Furthermore, this compound's cytotoxic effects are associated with the upregulation of apoptotic proteins, including cleaved caspases 3, 8, and 9, and poly (ADP-ribose) polymerase (PARP), as well as the enhanced production of reactive oxygen species (ROS).[1]

Podophyllotoxin:

Podophyllotoxin, originally isolated from the roots and rhizomes of Podophyllum species, is a well-established inhibitor of tubulin polymerization. By binding to tubulin, it prevents the formation of microtubules, leading to a halt in the cell cycle at the G2/M phase and subsequent apoptosis.[1] Semisynthetic derivatives of podophyllotoxin, such as etoposide and teniposide, have been developed to enhance its therapeutic index and are used clinically as anticancer drugs. These derivatives, in addition to their effects on microtubules, also act as topoisomerase II inhibitors, preventing the re-ligation of DNA strands and leading to DNA damage and cell death.

The following diagrams illustrate the signaling pathways affected by this compound and podophyllotoxin.

Yatein_Signaling_Pathway This compound This compound Microtubules Microtubule Destabilization This compound->Microtubules ROS Increased ROS Production This compound->ROS G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Apoptotic_Proteins Upregulation of Apoptotic Proteins (Caspases, PARP) ROS->Apoptotic_Proteins Apoptotic_Proteins->Apoptosis

Caption: Signaling pathway of this compound's anticancer activity.

Podophyllotoxin_Signaling_Pathway Podophyllotoxin Podophyllotoxin & Derivatives Tubulin Tubulin Polymerization Inhibition Podophyllotoxin->Tubulin Topoisomerase_II Topoisomerase II Inhibition (Derivatives) Podophyllotoxin->Topoisomerase_II Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of Podophyllotoxin's anticancer activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and podophyllotoxin.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds and to calculate the IC50 values.

  • Cell Seeding: Cancer cells (e.g., A549, CL1-5) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or podophyllotoxin derivatives. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with varying concentrations of compound A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on cell cycle progression.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentration of this compound or podophyllotoxin for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of the compounds on the assembly of microtubules.

  • Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter is prepared in a 96-well plate.

  • Compound Addition: this compound or podophyllotoxin is added to the wells at various concentrations.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of polymerized tubulin, is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the compound are compared to the control to determine its inhibitory or promoting effect.

References

The Antiviral Potential of Yatein: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Lignans as Antiviral Agents

Yatein is a lignan, a class of polyphenolic compounds found in plants, that has been investigated for its antiproliferative properties against cancer cells.[1] While direct experimental data on the antiviral effects of this compound is not currently available in published literature, its structural relatives within the lignan family have demonstrated significant antiviral activity against a range of viruses.[2] This guide provides a comparative analysis of the antiviral performance of well-studied lignans, offering a predictive framework for evaluating the potential of this compound as an antiviral candidate. We will delve into the experimental data, potential mechanisms of action, and detailed protocols relevant to the validation of such compounds.

Comparative Antiviral Activity of Lignans

The antiviral efficacy of lignans has been demonstrated against several viruses. The data below, summarized from various studies, compares the in vitro activity of different lignans against viruses like Foot-and-Mouth Disease Virus (FMDV) and Influenza A Virus (IAV). These compounds serve as benchmarks for assessing the potential of novel lignan candidates like this compound.

Table 1: In Vitro Antiviral Activity of Lignans against Foot-and-Mouth Disease Virus (FMDV)

Compound Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI)
(-)-Asarinin BHK-21 12.3 >100 >8.13
Sesamin BHK-21 21.7 >100 >4.61
Ribavirin (Control) BHK-21 45.6 >100 >2.19

Data sourced from a study on lignan derivatives against FMDV.[3] EC50 (Half-maximal Effective Concentration) represents the concentration at which a drug inhibits 50% of viral activity. CC50 (Half-maximal Cytotoxic Concentration) is the concentration that kills 50% of host cells. The Selectivity Index (SI = CC50/EC50) is a measure of the drug's specificity for the virus.

Table 2: In Vitro Antiviral Activity of a Lignan Glycoside against Influenza A Viruses

Virus Strain Cell Line IC50 (µM) TC50 (µM) Selectivity Index (SI)
A/PR/8/34 (H1N1) MDCK 13.4 152.3 11.4
A/Gansu/1/09 (H1N1) MDCK 15.6 152.3 9.8
A/Hong Kong/8/68 (H3N2) MDCK 25.7 152.3 5.9
B/Lee/40 MDCK 39.8 152.3 3.8

(+)-Pinoresinol 4-O-[6″-O-vanilloyl]-β-D-glucopyranoside was the tested lignan glycoside.[4] IC50 (Half-maximal Inhibitory Concentration) is analogous to EC50. TC50 (50% Toxic Concentration) is analogous to CC50.

Potential Mechanisms of Antiviral Action

Lignans and other polyphenols can interfere with multiple stages of the viral life cycle.[5][6] The mechanism often involves either direct action on the virus or modulation of host cell pathways.[7] A prominent mechanism identified for some lignans is the inhibition of viral replication machinery or the suppression of host inflammatory responses that viruses exploit.[3][4]

One key pathway that viruses often manipulate is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls the expression of pro-inflammatory cytokines. A study on a lignan glycoside demonstrated its ability to inhibit influenza A virus replication by blocking the virus-induced activation of the NF-κB pathway.[4] This prevents the nuclear translocation of NF-κB, a critical step for its function.[4]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus (e.g., Influenza A) IKK IKK Complex Virus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_nuc NF-κB NFkB_p65->NFkB_nuc Translocation This compound This compound / Lignan This compound->IKK Inhibits IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->IkB Releases IkB_NFkB->NFkB_p65 Releases DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory & Pro-viral Genes DNA->Genes Transcription Antiviral_Workflow cluster_assays Confirmatory & Mechanistic Assays start Start: Compound Library (this compound) cell_culture 1. Cell Culture (e.g., MDCK, Vero, BHK-21) start->cell_culture cytotoxicity 2. Cytotoxicity Assay (e.g., MTT, CCK-8) Determine CC50 cell_culture->cytotoxicity antiviral_screen 3. Antiviral Screening (e.g., CPE Inhibition Assay) cell_culture->antiviral_screen data_analysis 4. Data Analysis (Calculate Selectivity Index) cytotoxicity->data_analysis antiviral_screen->data_analysis plaque_assay Plaque Reduction Assay (Determine IC50/EC50) end Conclusion: Candidate Validation plaque_assay->end qpcr qRT-PCR (Viral RNA Quantification) qpcr->end time_of_addition Time-of-Addition Assay (Identify Stage of Inhibition) time_of_addition->end data_analysis->plaque_assay data_analysis->qpcr data_analysis->time_of_addition

References

Yatein's Antitumor Properties: An In Vivo Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo validation of the antitumor properties of Yatein, a naturally occurring lignan. Its performance is compared with established anticancer agents, supported by experimental data from preclinical studies. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in future research design.

Comparative Analysis of Antitumor Efficacy in Lung Cancer Xenograft Models

This compound has demonstrated significant antitumor activity in vivo, particularly in non-small cell lung cancer models. To provide a comparative perspective, this section summarizes the performance of this compound alongside other well-established chemotherapeutic agents, podophyllotoxin, etoposide, and paclitaxel, in the A549 human lung adenocarcinoma xenograft mouse model. It is important to note that the data presented below is compiled from separate studies and does not represent a head-to-head comparison. Variations in experimental conditions can influence outcomes.

DrugDosage and AdministrationTumor Growth InhibitionAnimal ModelReference
This compound 20 mg/kg, intraperitoneallySignificant inhibition of tumor growthA549-luciferase xenograft mice[1]
Podophyllotoxin Derivative (E5) 4 mg/kgSignificantly reduced xenograft tumor growthA549 xenograft in female BALB/c nude mice[2]
Etoposide 75 mg/kg, intratumoral implantAntitumor efficacy achieved, similar to intraperitoneal treatmentA549 xenograft mouse model[3]
Paclitaxel 24 mg/kg/day, intravenously for 5 daysStatistically significant tumor growth inhibitionA549 xenograft in nude mice[4][5]

Mechanism of Action: Insights into this compound's Cellular Targets

This compound exerts its antitumor effects through a multi-faceted mechanism primarily involving the disruption of cell cycle progression and the destabilization of the microtubule network. These actions ultimately lead to apoptotic cell death in cancer cells.

G2/M Cell Cycle Arrest

This compound induces cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. This is achieved by modulating the activity of the Cyclin B1/Cdc2 kinase complex, a key regulator of the G2 to M transition.[6][7][8] By inhibiting the activation of this complex, this compound prevents cancer cells from entering mitosis, thereby halting their proliferation.

G2_M_Arrest cluster_pathway This compound-Induced G2/M Cell Cycle Arrest This compound This compound CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex This compound->CyclinB1_Cdc2 Inactivation Arrest G2/M Arrest G2_Phase G2 Phase M_Phase M Phase (Mitosis) CyclinB1_Cdc2->M_Phase Activation G2_Phase->M_Phase Progression Microtubule_Destabilization cluster_pathway This compound-Induced Microtubule Destabilization Pathway This compound This compound Rho_GTPases Rho GTPases This compound->Rho_GTPases Modulation Microtubule_Dynamics Microtubule Dynamics Rho_GTPases->Microtubule_Dynamics Regulation Destabilization Destabilization Microtubule_Dynamics->Destabilization Leads to Apoptosis Apoptosis Destabilization->Apoptosis Induces Experimental_Workflow start Start cell_culture A549 Cell Culture start->cell_culture injection Subcutaneous Injection into Nude Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection analysis Data Analysis and Tumor Growth Inhibition Calculation data_collection->analysis end End analysis->end

References

Yatein: A Comparative Analysis of its Safety and Toxicity Profile Against Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety and toxicity profile of Yatein, a naturally occurring lignan, with its well-known analogues, including podophyllotoxin, etoposide, and teniposide. This analysis is supported by experimental data on their cytotoxic effects and mechanisms of action.

This compound, a precursor to the potent cytotoxic agent podophyllotoxin, has garnered interest for its potential therapeutic applications. Understanding its safety profile in relation to its structural and functional analogues is crucial for its development as a potential drug candidate. This guide synthesizes available data to offer a comparative overview of their effects on both cancerous and non-cancerous cells.

Comparative Cytotoxicity

The in vitro cytotoxicity of this compound and its analogues has been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. While direct comparative studies on a comprehensive panel of normal human cell lines are limited, the available data allows for a preliminary assessment of their relative toxicity.

CompoundCell LineCell TypeIC50 (µM)Incubation Time (h)
This compound A549Human Lung Carcinoma10.024
CL1-5Human Lung Adenocarcinoma2.124
Podophyllotoxin HaCaTHuman KeratinocyteNot specified-
Etoposide BEAS-2BNormal Human Bronchial Epithelial2.1072
A549Human Lung Carcinoma3.4972
Raw 264.7Mouse Monocyte Macrophage5.40 (µg/mL)48
Teniposide --Generally 6-10 times more potent than etoposide in cell lines-

Table 1: Comparative in vitro cytotoxicity of this compound and its analogues. Data is compiled from multiple sources and experimental conditions may vary.

Mechanism of Action: A Tale of Two Targets

A significant distinction between this compound and its clinically utilized analogues, etoposide and teniposide, lies in their primary mechanisms of action. This difference has profound implications for their safety and toxicity profiles.

This compound and Podophyllotoxin: Microtubule Destabilizers

This compound, much like its direct precursor podophyllotoxin, exerts its cytotoxic effects primarily through the disruption of microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including cell division (mitosis), cell shape maintenance, and intracellular transport. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, this compound and podophyllotoxin lead to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[2][3]

This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits polymerization Podophyllotoxin Podophyllotoxin Podophyllotoxin->Tubulin Inhibits polymerization Microtubules Microtubules Tubulin->Microtubules Depolymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Action of this compound and Podophyllotoxin.

Etoposide and Teniposide: Topoisomerase II Inhibitors

In contrast, the semi-synthetic derivatives etoposide and teniposide are potent inhibitors of topoisomerase II.[4][5] This enzyme plays a critical role in managing DNA topology by creating transient double-strand breaks to allow for DNA replication, transcription, and chromosome segregation. Etoposide and teniposide stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[6] This leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response that results in cell cycle arrest and apoptosis.[7]

Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII Stabilizes complex Teniposide Teniposide Teniposide->TopoII Stabilizes complex DNA_Complex Topoisomerase II-DNA Covalent Complex TopoII->DNA_Complex DSB DNA Double-Strand Breaks DNA_Complex->DSB DDR DNA Damage Response DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Mechanism of Action of Etoposide and Teniposide.

Discussion on Safety and Toxicity

The differing mechanisms of action between these compounds likely contribute to variations in their toxicity profiles. While microtubule inhibitors can affect all dividing cells, their impact may be more pronounced in rapidly proliferating cancer cells. However, they can also affect normal cells with high turnover rates, leading to side effects.

Topoisomerase II inhibitors like etoposide and teniposide are known to cause significant myelosuppression (a decrease in the production of blood cells), a dose-limiting toxicity.[5] This is attributed to their effect on hematopoietic progenitor cells, which are actively dividing. Studies have shown that etoposide can exhibit higher toxicity to normal lung cells compared to lung cancer cells in vitro.[8][9]

Podophyllotoxin itself is considered too toxic for systemic use due to severe side effects.[10] The development of etoposide and teniposide was aimed at reducing this toxicity while retaining anticancer activity.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of compound B->C D Incubate for a defined period (e.g., 24, 48, 72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Workflow of the MTT Cytotoxicity Assay.

Detailed Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or its analogues). A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • Formazan Formation: The plate is incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase II, typically by measuring the relaxation of supercoiled plasmid DNA or the decatenation of kinetoplast DNA (kDNA).

Workflow:

cluster_0 Reaction Setup cluster_1 Analysis A Prepare reaction mixture: Supercoiled DNA, Buffer, ATP B Add test compound (e.g., Etoposide) A->B C Add Topoisomerase II enzyme B->C D Incubate at 37°C C->D E Stop reaction (e.g., with SDS/Proteinase K) D->E F Run on agarose gel E->F G Stain with Ethidium Bromide F->G H Visualize under UV light G->H

Workflow of the Topoisomerase II Inhibition Assay.

Detailed Methodology:

  • Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA (or kDNA), reaction buffer, and ATP is prepared.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Enzyme Addition: Purified human topoisomerase II enzyme is added to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel.

  • Visualization: The gel is stained with ethidium bromide and visualized under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.

Conclusion

This compound demonstrates significant antiproliferative activity, primarily through the inhibition of microtubule polymerization, a mechanism it shares with its precursor, podophyllotoxin. This mode of action is distinct from its clinically used analogues, etoposide and teniposide, which are topoisomerase II inhibitors. While etoposide and teniposide have well-documented toxicity profiles, particularly myelosuppression, a comprehensive safety assessment of this compound on normal human cells is still needed. The available data suggests that this compound holds promise as a potential anticancer agent, but further rigorous preclinical evaluation of its selectivity and in vivo toxicity is essential to determine its therapeutic potential and to position it favorably against its established analogues.

References

Yatein Research Findings: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of scientific findings is a cornerstone of rigorous research, ensuring the reliability and validity of experimental results. This guide provides a comparative analysis of the existing research on Yatein, a lignan with demonstrated antitumor properties. By objectively comparing its performance with established alternatives and presenting the available experimental data, this guide aims to offer a clear perspective on the current state of this compound research and highlight areas for future investigation to solidify its potential as a therapeutic agent.

Comparative Efficacy of this compound and Alternatives

This compound has been identified as a microtubule-destabilizing agent, similar to established chemotherapeutics such as podophyllotoxin, vinca alkaloids, and taxanes. The following tables summarize the available quantitative data on the efficacy of this compound and its comparators. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 values of this compound and other microtubule inhibitors against various cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueCitation(s)
This compound A549Lung Adenocarcinoma0.5 µM[1]
CL1-5Lung Adenocarcinoma0.3 µM[1]
Podophyllotoxin A549Lung Carcinoma1.9 µM[2]
HeLaCervical Cancer0.18 - 9 µM[3]
PC-3Prostate Cancer0.18 - 9 µM[3]
Paclitaxel A549Lung Adenocarcinoma4 - 24 nM (48h)[4]
NCI-H460Non-Small Cell Lung Cancer4 - 24 nM (48h)[4]
VariousVarious2.5 - 7.5 nM (24h)[5]
Vincristine A549Lung CancerNot specified[6]
Vinblastine VariousVarious0.000536 - 47.4 µM[7]

Note: Direct comparison of IC50 values between studies can be misleading due to differences in experimental protocols, such as drug exposure time and cell viability assays used.

In Vivo Tumor Growth Inhibition

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of a compound. The following table summarizes the available data on the tumor growth inhibition of this compound and its alternatives in animal models.

CompoundCancer ModelDosing RegimenTumor Growth InhibitionCitation(s)
This compound A549 Xenograft20 mg/kgSignificant[1]
Podophyllotoxin Hela XenograftNot specifiedLong-term suppression[8]
Paclitaxel A549 Xenograft12 and 24 mg/kg/day for 5 days (intravenous)Significant[4]
Paclitaxel Lung Cancer XenograftNot specified40.53%[9]
Vincristine Murine Fibrosarcoma0.25 mg/kg per fraction (5 fractions in 24h)Significant[10]

Note: The variability in animal models, dosing schedules, and administration routes makes direct comparison of in vivo efficacy challenging.

Experimental Protocols

To aid in the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, CL1-5) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: Cells are treated with various concentrations of this compound or the comparator drug (e.g., podophyllotoxin, paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the drug concentration.

In Vivo Xenograft Tumor Model

This protocol outlines a common procedure for evaluating the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Drug Administration: Mice are randomly assigned to treatment and control groups. The treatment group receives this compound or the comparator drug at a specified dose and schedule (e.g., intraperitoneal injection daily for a set number of days). The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated at the end of the study.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological mechanisms and experimental processes are essential for a clear understanding of the research.

This compound's Mechanism of Action: Microtubule Destabilization

This compound exerts its antitumor effect by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. This disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death).

Yatein_Mechanism This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymer This compound->Microtubule Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Disruption Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

This compound's impact on microtubule dynamics.
General Workflow for Anticancer Drug Screening

The process of identifying and validating a new anticancer compound like this compound typically follows a standardized workflow, from initial screening to preclinical in vivo studies.

Drug_Screening_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Screening High-Throughput Screening Hit_ID Hit Identification Screening->Hit_ID IC50 IC50 Determination (e.g., MTT Assay) Hit_ID->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Xenograft Xenograft Tumor Model Mechanism->Xenograft Efficacy Efficacy & Toxicity Evaluation Xenograft->Efficacy

A typical workflow for anticancer drug evaluation.

Conclusion and Future Directions

The available data suggests that this compound is a promising antitumor agent with a mechanism of action similar to other clinically used microtubule inhibitors. However, a comprehensive understanding of its reproducibility and comparative efficacy is currently limited by the lack of direct head-to-head studies and independent replication of the initial findings.

For the scientific community to confidently advance this compound into further preclinical and potentially clinical development, the following are crucial next steps:

  • Reproducibility Studies: Independent laboratories should conduct studies to replicate the initial in vitro and in vivo findings on this compound's efficacy.

  • Direct Comparative Studies: Well-controlled studies directly comparing this compound with standard-of-care microtubule inhibitors (e.g., paclitaxel, docetaxel, vinca alkaloids) in the same cancer models are essential to accurately assess its relative potency and therapeutic window.

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough investigation of this compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship, is necessary to optimize its therapeutic potential.

By addressing these key areas, the scientific community can build a more robust and reproducible body of evidence to support the continued investigation of this compound as a novel cancer therapeutic.

References

Safety Operating Guide

Proper Disposal of Yatein: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This document provides essential procedural guidance for the proper disposal of Yatein, a lignan compound utilized in various research applications. Due to its classification as a combustible solid and its high potential for water contamination, stringent disposal protocols must be followed.

Summary of Key Disposal Parameters

All quantitative data relevant to the safe handling and disposal of this compound is summarized in the table below for clear and easy reference.

ParameterValueSource
Chemical Name This compoundPubChem
Molecular Formula C₂₂H₂₄O₇PubChem
Molecular Weight 400.4 g/mol PubChem
Physical State SolidSigma-Aldrich
Solubility Soluble in DMSOCayman Chemical
Storage Class 11 (Combustible Solids)Sigma-Aldrich
Water Hazard Class (WGK) 3 (Highly hazardous to water)Sigma-Aldrich

Step-by-Step Disposal Protocol

The following experimental protocol outlines the detailed steps for the safe disposal of this compound waste. This procedure is designed to comply with general laboratory safety standards and regulations for hazardous chemical waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation:

  • This compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated from non-hazardous waste streams.

  • Due to its potential cytotoxic properties, it is recommended to treat this compound waste as cytotoxic waste.[1][2][3][4]

3. Waste Collection and Containment:

  • Collect solid this compound waste in a dedicated, clearly labeled, leak-proof container. The container should be compatible with chemical waste.

  • For solutions containing this compound, use a separate, sealed, and labeled container for liquid hazardous waste.

  • Containers should be labeled as "Hazardous Waste," "Cytotoxic Waste," and clearly indicate "this compound." The date of waste accumulation should also be recorded.

4. Storage of Waste:

  • Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure that the storage area is away from heat sources and incompatible materials.

5. Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash. Its high water hazard classification (WGK 3) indicates a significant risk to aquatic environments.

  • Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company.

  • Provide the disposal company with all available safety information for this compound, including its classification as a combustible solid and its high water hazard class.

  • The recommended final disposal method for cytotoxic waste is incineration by a specialized facility.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

YateinDisposalWorkflow Start Start: this compound Waste Generation PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate this compound Waste (Solid & Liquid) PPE->Segregate CollectSolid Collect Solid Waste in Labeled Container Segregate->CollectSolid CollectLiquid Collect Liquid Waste in Labeled Container Segregate->CollectLiquid Label Label Containers: 'Hazardous Waste' 'Cytotoxic Waste' 'this compound' CollectSolid->Label CollectLiquid->Label Store Store in Designated Hazardous Waste Area Label->Store Contact Contact Licensed Hazardous Waste Disposal Company Store->Contact ProvideInfo Provide Safety Information (Combustible, WGK 3) Contact->ProvideInfo Incinerate Incineration by Specialized Facility ProvideInfo->Incinerate End End: Proper Disposal Incinerate->End

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Yatein

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety protocols and logistical information for the handling, storage, and disposal of Yatein. The following procedural guidance is intended to ensure a safe laboratory environment and maintain the integrity of your research.

Personal Protective Equipment (PPE) and Safety Precautions

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, as a matter of good laboratory practice, the following personal protective equipment is recommended to minimize any potential risk of exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Hand Protection Disposable GlovesNitrile or latex gloves should be worn to prevent direct skin contact.
Eye Protection Safety GlassesSafety glasses with side shields are recommended to protect against accidental splashes.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing.

Operational Plan for Handling and Storage

This compound is supplied as a solid and should be handled with care to avoid creating dust.[2]

Handling:

  • Work in a well-ventilated area.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store at -20°C for long-term stability.[2]

  • Keep the container tightly closed.

  • Store in a dry and well-ventilated place.

Disposal Plan

Unwanted this compound and its containers should be disposed of in accordance with local, state, and federal regulations. As it is not classified as hazardous, standard chemical waste disposal procedures are generally appropriate. However, it is always best to consult with your institution's environmental health and safety (EHS) office for specific guidance.

Experimental Protocol: Evaluating the Antiproliferative Activity of this compound on Murine Myeloma Cells

The following is a detailed methodology for an in vitro assay to assess the cytotoxic effects of this compound, based on a study by Donoso-Fierro et al. (2015).[1]

1. Preparation of this compound Stock Solution:

  • This compound is soluble in DMSO.[2]

  • Prepare a stock solution of this compound in sterile DMSO at a concentration of 10 mM.

  • Further dilute the stock solution with cell culture medium to achieve the desired final concentrations for the experiment.

2. Cell Culture:

  • Culture P3X murine myeloma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

3. MTT Assay for Cell Viability:

  • Seed P3X cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Allow the cells to adhere for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 12.5 µg/mL and 25 µg/mL) and a vehicle control (DMSO) for 24 hours.[1]

  • After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Quantitative Data from Cited Experiment:

This compound ConcentrationTreatment DurationCell LineResult
25 µg/mL24 hoursP3X murine myeloma~75% cell death[1]
12.5 µg/mL24 hoursP3X murine myelomaLoss of membrane integrity at nuclear and cytoplasmic levels[1]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (10 mM in DMSO) treat_cells Treat Cells with this compound (12.5 & 25 µg/mL) for 24h prep_stock->treat_cells prep_cells Culture P3X Murine Myeloma Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

Caption: Workflow for assessing the antiproliferative effects of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yatein
Reactant of Route 2
Yatein

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。